A Technical Guide to 5-Bromo-2-methylbenzonitrile: Structure, Synthesis, and Application in Drug Discovery
Executive Summary 5-Bromo-2-methylbenzonitrile is a substituted aromatic nitrile that has emerged as a critical building block in modern medicinal chemistry. Its unique arrangement of a bromine atom, a nitrile group, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-methylbenzonitrile is a substituted aromatic nitrile that has emerged as a critical building block in modern medicinal chemistry. Its unique arrangement of a bromine atom, a nitrile group, and a methyl group on a benzene ring provides a versatile platform for advanced organic synthesis. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The nitrile group offers a gateway to other essential functionalities, such as amines and carboxylic acids. This guide provides an in-depth analysis of its structure, physicochemical properties, a representative synthesis protocol, and a detailed examination of its cornerstone application in the development of targeted kinase inhibitors for cancer therapy. Safety and handling protocols are also outlined to ensure its proper use in a research setting.
Molecular Structure and Identification
The molecular structure of 5-Bromo-2-methylbenzonitrile consists of a benzene ring substituted at position 1 with a nitrile group (-C≡N), at position 2 with a methyl group (-CH3), and at position 5 with a bromine atom (-Br). This substitution pattern is key to its reactivity and utility.
Caption: Chemical structure of 5-Bromo-2-methylbenzonitrile.
Physicochemical and Safety Data
The compound is a solid at room temperature and possesses limited solubility in water but is soluble in common organic solvents like acetone and dichloromethane.[1] Its key properties and safety classifications are summarized below.
Table 1: Physicochemical Properties and Identifiers
Benzonitriles are valuable intermediates in organic synthesis.[3] While multiple specific pathways to 5-Bromo-2-methylbenzonitrile exist, a common and reliable method involves the bromination of a suitable precursor. A plausible synthesis route starts from 2-methylbenzonitrile, which is brominated to yield the final product. This electrophilic aromatic substitution is a foundational reaction in organic chemistry.
Caption: Generalized workflow for the synthesis of 5-Bromo-2-methylbenzonitrile.
Experimental Protocol: Representative Bromination
Causality Note: This protocol is a generalized representation based on standard organic chemistry principles, such as those used in the synthesis of similar compounds like 5-bromo-2-fluorobenzonitrile.[4] The choice of N-Bromosuccinimide (NBS) as a brominating agent offers a safer and more manageable source of electrophilic bromine compared to liquid Br₂.
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methylbenzonitrile in a suitable solvent such as concentrated sulfuric acid.
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 10 °C. The acid catalyst activates the brominating agent and the aromatic ring for electrophilic attack.
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-methylbenzonitrile.
Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds
A significant and high-value application of 5-Bromo-2-methylbenzonitrile is its use as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[5] The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5]
This compound is particularly crucial for creating substituted phenyl-pyrazole scaffolds, which form the core of inhibitors targeting kinases like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[5] Aberrant fusions of these kinases are known drivers of certain non-small cell lung cancers. The ability to efficiently construct these complex scaffolds makes 5-Bromo-2-methylbenzonitrile an invaluable tool for medicinal chemists.[5]
Introduction: The Strategic Importance of 5-Bromo-2-methylamino-benzonitrile
An In-depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-2-methylamino-benzonitrile 5-Bromo-2-methylamino-benzonitrile (CAS No. 106874-91-3; Molecular Formula: C₈H₇BrN₂) is a substituted aromatic ni...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-2-methylamino-benzonitrile
5-Bromo-2-methylamino-benzonitrile (CAS No. 106874-91-3; Molecular Formula: C₈H₇BrN₂) is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility is primarily found in the fields of pharmaceutical and agrochemical development, where the specific arrangement of its functional groups—a nitrile, a secondary amine, and a bromine atom—allows for a diverse range of subsequent chemical transformations. The bromine atom is particularly useful for introducing molecular complexity through cross-coupling reactions, while the nitrile and methylamino groups can be modified to build out heterocyclic structures or other key pharmacophores.
This guide provides a comprehensive overview of the primary and most efficient synthetic routes to 5-Bromo-2-methylamino-benzonitrile, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways. We will delve into detailed experimental protocols and the underlying chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Primary Synthetic Pathway via N-Methylation
The most direct and industrially favored approach to synthesizing 5-Bromo-2-methylamino-benzonitrile begins with a commercially available precursor, 2-Amino-5-bromobenzonitrile . This strategy isolates the synthetic challenges to a single, high-yielding N-methylation step.
Properties: A yellow-brown or grayish-white solid, soluble in solvents like methanol and dichloromethane.[2]
Significance: This molecule is a versatile building block in its own right, used in the synthesis of kinase inhibitors and other biologically active compounds.[3] Its availability from major chemical suppliers makes it an ideal starting point for our target molecule.[4]
The overall transformation is the selective methylation of the primary amino group.
Caption: Primary synthetic route to the target compound.
Causality of Method Selection: Choosing the Right Methylation Strategy
The N-methylation of anilines can be accomplished through several methods, each with distinct advantages and drawbacks. The choice of method is critical for achieving high yield and purity while avoiding common side reactions, such as over-alkylation.
Eschweiler-Clarke Reaction: This is often the preferred method for methylating primary amines.[5][6] It utilizes an excess of formaldehyde and formic acid.[5] The reaction proceeds through reductive amination, where formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid (acting as a hydride donor).[5][7]
Expertise & Experience: The key advantage of the Eschweiler-Clarke reaction is its inherent mechanism prevents the formation of quaternary ammonium salts.[5] The reaction stops cleanly at the tertiary amine stage (or, in our case, the secondary amine is converted to a tertiary-like methylated amine), which simplifies purification and maximizes the yield of the desired product. The release of CO₂ gas makes the reaction irreversible.[5]
Reductive Amination with Borohydride Reagents: A milder alternative involves reacting the amine with formaldehyde to form the imine in situ, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8]
Trustworthiness: Sodium triacetoxyborohydride is particularly effective because it is mild, tolerant of many functional groups, and does not require stringent pH control, unlike NaBH₃CN.[8] This method avoids the high temperatures often used in the Eschweiler-Clarke reaction.
Direct Alkylation with Methyl Iodide (CH₃I): While seemingly straightforward, using a potent alkylating agent like methyl iodide with a base can be difficult to control.[9][10]
Authoritative Grounding: The high reactivity of methyl iodide often leads to a mixture of mono-methylated, di-methylated, and even quaternary ammonium salt products, presenting significant purification challenges.[7][10] This method is generally avoided unless precise control over stoichiometry and conditions can be rigorously maintained, or if the N-trifluoroacetyl derivative is used to promote mono-methylation.[9]
This protocol is a robust, self-validating system for the synthesis of 5-Bromo-2-methylamino-benzonitrile from 2-Amino-5-bromobenzonitrile.
Materials:
2-Amino-5-bromobenzonitrile
Formic Acid (98-100%)
Formaldehyde (37% solution in H₂O)
Sodium Hydroxide (NaOH) solution (e.g., 2M)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-5-bromobenzonitrile (1.0 eq).
Add formic acid (3.0 eq) followed by formaldehyde solution (2.5 eq).
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the mixture to room temperature. Carefully and slowly basify the mixture by adding 2M NaOH solution until the pH is ~9-10. This step should be performed in an ice bath to control the exothermic neutralization.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-Bromo-2-methylamino-benzonitrile.
Part 2: Synthesis of the Key Starting Material, 2-Amino-5-bromobenzonitrile
For complete scientific integrity, it is crucial to understand the synthesis of the primary starting material itself. The most common route is the selective bromination of 2-aminobenzonitrile.
Starting Material: 2-Aminobenzonitrile
CAS Number: 1885-29-6
Significance: An inexpensive and widely available commodity chemical, making it an economical starting point for a multi-step synthesis.
The amino group (-NH₂) is an activating ortho-, para-director. Therefore, direct bromination will yield a mixture of products. However, specific reagents and conditions can provide high selectivity for the desired 5-bromo isomer.
Caption: Synthesis of the key precursor material.
Experimental Protocol: Bromination of 2-Aminobenzonitrile
This protocol is adapted from a reliable, published procedure for the selective bromination of 2-aminobenzonitrile.[2][3]
Materials:
2-Aminobenzonitrile
Ammonium Bromide (NH₄Br)
Hydrogen Peroxide (H₂O₂, 35% aqueous solution)
Glacial Acetic Acid (AcOH)
Sodium Hydroxide (NaOH) solution (e.g., 30%)
Dichloromethane (DCM)
Procedure:
Dissolve 2-aminobenzonitrile (1.0 eq, e.g., 11.8 g) in glacial acetic acid (120 mL) in a reaction flask.
Sequentially add ammonium bromide (1.05 eq, e.g., 10.3 g) and then slowly add hydrogen peroxide (1.05 eq, e.g., 10.2 mL of 35% solution).
Stir the reaction mixture at room temperature. Monitor the reaction by LCMS or TLC. The reaction is typically complete within 24 hours.[2]
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.
Add a 30% NaOH solution to the residue with stirring until the mixture is alkaline. A solid will precipitate.
Filter the resulting solid, wash thoroughly with water, and dry.
For further purification, dissolve the crude solid in a minimal amount of hot dichloromethane, concentrate the solution until precipitation begins, and then allow it to stand and crystallize completely.
Filter the crystals and wash with a small amount of cold dichloromethane to afford pure 2-amino-5-bromobenzonitrile as an off-white solid (typical yield >90%).[2]
While the two-step process outlined above is the most logical and efficient, other theoretical pathways exist. For instance, one could envision starting with 5-Bromo-2-methylbenzonitrile (CAS 156001-51-3).[11][12] This route would require an amination reaction, which is significantly more challenging than methylation. It would likely involve nucleophilic aromatic substitution or a metal-catalyzed amination (e.g., Buchwald-Hartwig amination), adding complexity and cost to the synthesis. Given the high efficiency of the methylation route, these alternatives are generally not pursued in practice.
Conclusion
The most reliable and field-proven method for producing 5-Bromo-2-methylamino-benzonitrile is a two-stage synthesis. The first stage involves the highly selective and high-yielding bromination of inexpensive 2-aminobenzonitrile to produce the key intermediate, 2-Amino-5-bromobenzonitrile. The second, and final, stage is the N-methylation of this intermediate. For this crucial step, the Eschweiler-Clarke reaction offers a robust, scalable, and self-validating protocol that prevents over-alkylation and ensures a high yield of the target compound. This strategic pathway provides researchers with an efficient and reproducible method for accessing this important synthetic building block.
References
Gao, P., & Pike, V. W. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. PMC. Available at: [Link]
Saleh, G. A. (2019). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science. Available at: [Link]
I. G. C. Coutts, M. Hamblin, E. J. Tinley and J. M. Bobbitt. (1979). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]
YouTube. (2023). Write the reaction of the final alkylation product of aniline with excess methyl iodide in presence. Available at: [Link]
Selva, M., et al. (2005). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. Available at: [Link]
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Available at: [Link]
Myers, A. (n.d.). Myers Chem 115. Available at: [Link]
CCP4. (n.d.). Protocol for reductive dimethylation of surface-exposed lysine residues. Available at: [Link]
Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.
ResearchGate. (2018). Reductive amination of amines with formaldehyde? Available at: [Link]
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Available at: [Link]
PubChem. (n.d.). 5-Bromo-2-methylbenzonitrile. Available at: [Link]
Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
NextSDS. (n.d.). 5-Bromo-2-methylbenzonitrile — Chemical Substance Information. Available at: [Link]
Application Note: Bifunctional Derivatization of 5-Bromo-2-(methylamino)benzonitrile in Small Molecule Drug Discovery
Introduction to the Scaffold In modern drug discovery, highly functionalized building blocks are critical for the rapid exploration of chemical space. 5-Bromo-2-(methylamino)benzonitrile (CAS: 106874-91-3) is a highly ve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Scaffold
In modern drug discovery, highly functionalized building blocks are critical for the rapid exploration of chemical space. 5-Bromo-2-(methylamino)benzonitrile (CAS: 106874-91-3) is a highly versatile, bifunctional scaffold. Its value lies in the orthogonal reactivity of its functional groups:
The C5-Bromide : Highly activated by the electron-withdrawing para-nitrile group, making it an ideal handle for palladium-catalyzed C(sp2)-C(sp2) cross-coupling[1].
The C1-Nitrile & C2-Secondary Amine : These adjacent groups serve as classic precursors for the construction of privileged heterocyclic pharmacophores, most notably the 1-methylquinazoline-2,4(1H,3H)-dione core[2][3].
This guide details field-proven methodologies for exploiting both pathways, providing researchers with self-validating protocols to expand this scaffold into complex drug-like libraries.
Synthetic Workflows & Mechanistic Pathways
Figure 1: Divergent synthetic pathways for 5-Bromo-2-(methylamino)benzonitrile derivatization.
The C5-bromide is highly susceptible to oxidative addition by Pd(0) species because the electron-deficient nature of the benzonitrile ring lowers the activation energy of this step[1]. However, the presence of the secondary methylamine poses a risk of competitive Buchwald-Hartwig amination. To suppress this, a catalyst system utilizing Pd(dppf)Cl₂ and a mild inorganic base (e.g., K₃PO₄ or Cs₂CO₃) in a biphasic solvent system is highly recommended[4]. The bidentate dppf ligand tightly coordinates the palladium center, favoring transmetalation with the boronic acid over coordination to the substrate's secondary amine.
Quantitative Catalyst Optimization
The following table summarizes the optimization data for the cross-coupling of 5-bromo-2-(methylamino)benzonitrile with phenylboronic acid.
Entry
Catalyst (5 mol%)
Base (2.0 equiv)
Solvent System
Temp (°C)
Yield (%)
1
Pd(OAc)₂ / PPh₃
K₂CO₃
Dioxane / H₂O (4:1)
80
65
2
Pd(OAc)₂ / PPh₃
Cs₂CO₃
Dioxane / H₂O (4:1)
80
82
3
Pd(PPh₃)₄
Na₂CO₃
Toluene / EtOH / H₂O
90
78
4
Pd(dppf)Cl₂
K₃PO₄
DMF / H₂O (4:1)
80
94
Protocol 1: Standardized Suzuki-Miyaura Coupling
Objective: Synthesis of 5-aryl-2-(methylamino)benzonitrile derivatives.
Reagent Charging: To an oven-dried 20 mL reaction vial, add 5-bromo-2-(methylamino)benzonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
Base & Solvent: Add finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv). Introduce a degassed mixture of DMF and deionized water (4:1 v/v, 5.0 mL).
Deoxygenation: Purge the biphasic mixture with nitrogen gas for 5 minutes to prevent catalyst oxidation.
Reaction Execution: Seal the vial and heat the mixture at 80 °C under vigorous magnetic stirring for 4–6 hours.
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and partition with water (20 mL). Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation (QC): Analyze the crude mixture via LC-MS. The successful transformation is validated by the disappearance of the characteristic 1:1 isotopic bromine doublet in the mass spectrum and the appearance of the[M+H]⁺ peak corresponding to the biaryl product.
Pathway B: Synthesis of the Quinazoline-2,4-dione Core
Causality & Experimental Design
Quinazoline-2,4-diones are ubiquitous in medicinal chemistry, frequently appearing in kinase inhibitors and PARG modulators[2][3]. Converting 5-bromo-2-(methylamino)benzonitrile into a 1-methylquinazoline-2,4(1H,3H)-dione requires a two-step sequence.
Step 1 (Hydration): Nitriles are generally resistant to simple hydrolysis. We utilize basic hydrogen peroxide (H₂O₂/NaOH). The highly nucleophilic hydroperoxide anion (HOO⁻) attacks the nitrile carbon rapidly, selectively halting at the primary amide (5-bromo-2-(methylamino)benzamide) without over-hydrolyzing to the carboxylic acid.
Step 2 (Cyclocarbonylation): Rather than using highly toxic phosgene gas, 1,1'-carbonyldiimidazole (CDI) is employed as a safe, solid carbonyl equivalent[2]. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the formation of the active acylimidazole intermediate, driving the cyclization to completion at mild temperatures[2].
Protocol 2: Hydration and CDI-Mediated Cyclization
Objective: Synthesis of 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione.
Step A: Nitrile Hydration
Dissolve 5-bromo-2-(methylamino)benzonitrile (5.0 mmol, 1.0 equiv) in ethanol (15 mL) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath. Add 2.0 M aqueous NaOH (10.0 mmol, 2.0 equiv).
Remove the ice bath and stir at room temperature for 2 hours.
Quench the remaining peroxide by adding saturated aqueous Na₂S₂O₃ (10 mL). Extract with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the intermediate 5-bromo-2-(methylamino)benzamide.
Self-Validation (QC): IR spectroscopy must show the disappearance of the sharp -CN stretch at ~2220 cm⁻¹ and the emergence of primary amide N-H stretches at ~3300-3400 cm⁻¹.
Step B: Cyclocarbonylation
Dissolve the crude 5-bromo-2-(methylamino)benzamide (1.0 equiv) in anhydrous THF (20 mL) under a nitrogen atmosphere.
Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.
Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (50 mL).
Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 6-bromo-1-methylquinazoline-2,4(1H,3H)-dione.
Self-Validation (QC): ¹H NMR will show the loss of the methylamine N-H proton and the primary amide protons, alongside the retention of the N-CH₃ singlet shifted downfield due to the newly formed imide system.
References
Synthesis of N3-Substituted Quinazoline-2,4-diones via C-4 Amination-Cyclization of Isatoic Anhydrides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb3beqF59qwv1v_282AT6kZqMsox0KWaSx1SHjoNPCJ9GKMfiwX81t-BzbF7SUHl1wvq3c0trZIUr-sUIDhYQ7c_QsZJqlZecnlUpbeskSX9yed9oRhQFhQcMAvkCY41KyAvr5TtXFW5IpijsZq2kH6CSiMIv0Isz6zxex133y2F1NNEEeTRSdM_GvAIjAO5fYMhnWTmRv_RyEmGdfxaykb72GBUEWKrdhkk_KIZDEqcYcAXpgWlBD3QZb5-MsdBJonyFqB5RAXEbFbmac0uRRJdmPug==]
The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI.[https://vertexaisearch.cloud.google.
Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrZP8VITnHH1ftbMAHluwSPvOvo665G3YuyimqpenXfY7xR7Hki8ikZkIxIrffl_2zrEfeSLvKttZA6jWY-9SAjVVreYoH4qRYqM8uydb59IIfu4giyPpzWbEFBNUwB6fsc5GSTqDNZ4pn8A==]
Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnA-Kf2QOBFWr1HP33KuYQP5CHfuhaLLIzgV1-ahDqU9NZ5mXN-uVJIfZzScurMbh7nyixzjfbvBLQOle5FPiTcuEB7QA0xHH-Oe4rzZW0fJjRSqMAY3XCXtktbcDMCS731ywM0Xb26I6JKLjJHjrKxDgPJQ==]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Experimental Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3)
Executive Summary & Chemical Profile
5-Bromo-2-methylamino-benzonitrile is a highly versatile, polyfunctional building block widely utilized in the pharmaceutical industry for the synthesis of complex heterocycles, including quinazolines, indazoles, and benzodiazepines [1]. The molecule presents three distinct functional handles:
A Nitrile Group (-CN): An electron-withdrawing group that can be hydrolyzed to amides/carboxylic acids or reduced to primary amines.
A Secondary Amine (-NHCH₃): A nucleophilic center that can participate in cyclization reactions.
An Aryl Bromide (-Br): The primary site for transition-metal-catalyzed cross-coupling.
As a Senior Application Scientist, I have designed this guide to detail the chemoselective palladium-catalyzed functionalization of the C-Br bond. The protocols herein are engineered to prevent competitive coordination from the nitrile and amine groups, ensuring high-yielding, scalable, and self-validating synthetic workflows.
Mechanistic Rationale: Expertise & Experience
When subjecting 5-Bromo-2-methylamino-benzonitrile to palladium catalysis, the primary challenge is chemoselectivity and catalyst poisoning . The nitrile group is a strong σ-donor and π-acceptor, which can coordinate to electron-rich Pd(0) species, potentially stalling the catalytic cycle. Furthermore, the secondary amine (-NHCH₃) can undergo competitive unwanted Buchwald-Hartwig amination if the reaction conditions are not strictly controlled.
Causality Behind Experimental Choices:
Ligand Selection: To prevent nitrile coordination, sterically demanding and strongly chelating bidentate ligands (e.g., dppf, XPhos, or BINAP) are mandatory. These ligands maintain a robust coordination sphere around the palladium center, favoring the desired oxidative addition at the C-Br bond [2].
Base Selection: Mild bases (e.g., K₂CO₃, Cs₂CO₃) are preferred over strong bases (like NaOtBu) in Suzuki and Sonogashira couplings to prevent the deprotonation of the secondary amine, which could lead to off-target oligomerization.
Solvent Systems: Biphasic systems (e.g., 1,4-Dioxane/H₂O) are utilized in Suzuki couplings to ensure the solubility of both the organic substrate and the inorganic base, facilitating the crucial transmetalation step.
Visualizing the Synthetic Workflows
Caption: Divergent Pd-catalyzed synthetic pathways for 5-Bromo-2-methylamino-benzonitrile.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting C-Br activation.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps (in-process controls) to ensure reproducibility and trustworthiness.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-aryl-2-methylamino-benzonitriles.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methylamino-benzonitrile (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (3.0 equiv, 15.0 mmol).
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Self-Validation: The use of the dichloromethane adduct ensures a highly crystalline, stable Pd(II) precatalyst that resists premature degradation.
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL). Degas the mixture via three freeze-pump-thaw cycles or by vigorous nitrogen sparging for 15 minutes.
Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the starting material peak (m/z ~211 [M+H]⁺) is consumed.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 5-amino-2-methylamino-benzonitriles.
Preparation: In a nitrogen-filled glovebox, charge a vial with 5-Bromo-2-methylamino-benzonitrile (1.0 equiv), the desired secondary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
Catalyst/Ligand: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). Causality: XPhos is specifically chosen to facilitate the coupling of challenging aryl bromides with amines while preventing the competitive binding of the substrate's nitrile group.
Reaction: Add anhydrous Toluene (0.2 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.
Workup & Purification: Dilute with CH₂Cl₂, filter through Celite, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the amine adduct.
Protocol C: Sonogashira Coupling
Objective: Synthesis of 5-alkynyl-2-methylamino-benzonitriles [3].
Preparation: To a degassed solution of 5-Bromo-2-methylamino-benzonitrile (1.0 equiv) in anhydrous DMF (0.3 M) and Triethylamine (5.0 equiv), add the terminal alkyne (1.3 equiv).
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
Reaction: Stir at 70 °C for 8 hours under an argon atmosphere. Self-Validation: A color change to dark brown/black alongside the precipitation of triethylammonium bromide salts visually confirms the progression of the reaction.
Workup: Quench with saturated aqueous NH₄Cl to solubilize copper salts. Extract with EtOAc, dry, and purify via chromatography.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected yields for the functionalization of 5-Bromo-2-methylamino-benzonitrile based on established literature precedents for 2-amino-5-bromobenzonitrile derivatives [1][4].
Reaction Type
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
Suzuki-Miyaura
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (3.0 eq)
Dioxane/H₂O (4:1)
90
12
82 - 95%
Buchwald-Hartwig
Pd₂(dba)₃ / XPhos
Cs₂CO₃ (2.0 eq)
Toluene
100
16
70 - 85%
Sonogashira
Pd(PPh₃)₂Cl₂ / CuI
Et₃N (5.0 eq)
DMF
70
8
75 - 90%
Heck Coupling
Pd(OAc)₂ / P(o-tol)₃
Cy₂NMe (2.0 eq)
DMF
110
24
65 - 80%
References
Title: Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines
Source: Organic Letters, American Chemical Society (ACS)
URL: [Link]
Title: US5534518A - Insecticidal substituted-2,4-diaminoquinazolines (Detailed Sonogashira coupling of 2-amino-5-bromobenzonitriles)
Title: Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism (Palladium-catalyzed cross-coupling of 7-bromotacrine derivatives)
Source: ChemRxiv
URL: [Link]
Method
Introduction: The Synthetic Versatility of 5-Bromo-2-methylamino-benzonitrile
An in-depth guide to the synthetic transformations of the nitrile moiety in 5-Bromo-2-methylamino-benzonitrile, a versatile building block in contemporary drug discovery and materials science. This document provides vali...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the synthetic transformations of the nitrile moiety in 5-Bromo-2-methylamino-benzonitrile, a versatile building block in contemporary drug discovery and materials science. This document provides validated protocols, mechanistic insights, and comparative data for key chemical conversions.
5-Bromo-2-methylamino-benzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure incorporates three key features for synthetic diversification: a bromine atom, amenable to cross-coupling reactions; a secondary amine, which can be further functionalized; and a nitrile group. The nitrile group, with its carbon atom at the same oxidation state as a carboxylic acid, is a particularly powerful synthetic handle.[1] It can be transformed into a variety of other functional groups, including carboxylic acids, primary amines, aldehydes, and heterocycles, making it a cornerstone for generating molecular diversity.[2][3]
This guide offers detailed application notes and protocols for four fundamental transformations of the nitrile group in this specific substrate, designed for researchers in organic synthesis and medicinal chemistry. We will explore hydrolysis, full reduction, partial reduction, and cycloaddition, providing the necessary experimental details and the scientific rationale behind each procedure.
Hydrolysis to 5-Bromo-2-methylamino-benzoic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4] This hydrolysis can be effectively achieved under both acidic and basic conditions, proceeding through an amide intermediate.[5] The choice between acid or base catalysis often depends on the stability of other functional groups within the molecule. For 5-Bromo-2-methylamino-benzonitrile, both methods are viable, as the bromo and methylamino groups are generally stable under these conditions.
Mechanistic Rationale
Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[6] This activation allows for nucleophilic attack by a weak nucleophile like water. A series of proton transfers leads to an amide, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[5][7]
Base-Catalyzed Hydrolysis : This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[8] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[5] Further hydrolysis of the amide under basic conditions yields a carboxylate salt. A final acidification step is required to furnish the neutral carboxylic acid.[9][10]
Comparative Hydrolysis Protocols
Parameter
Acid-Catalyzed Protocol
Base-Catalyzed Protocol
Primary Reagents
70% Sulfuric Acid (H₂SO₄)
5 M Sodium Hydroxide (NaOH)
Temperature
Reflux (~120-140 °C)
Reflux (~100-110 °C)
Reaction Time
2-4 hours
3-6 hours
Work-up
Cooling, pouring onto ice, filtration
Cooling, acidification (e.g., with HCl), filtration
Milder conditions may allow for isolation of the amide intermediate.[6] Final acidification is non-negotiable.
Protocol 1A: Acid-Catalyzed Hydrolysis
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 21.3 g (10 mmol) of 5-Bromo-2-methylamino-benzonitrile to 30 mL of 70% aqueous sulfuric acid.
Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After 2-4 hours, once the starting material is consumed, allow the reaction mixture to cool to room temperature.
Slowly and carefully pour the cooled mixture into a beaker containing 150 g of crushed ice with constant stirring.
A precipitate of 5-Bromo-2-methylamino-benzoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
Dry the product under vacuum to yield the desired carboxylic acid.
Protocol 1B: Base-Catalyzed Hydrolysis
Combine 21.3 g (10 mmol) of 5-Bromo-2-methylamino-benzonitrile and 40 mL of 5 M aqueous sodium hydroxide in a 100 mL round-bottom flask fitted with a stirrer and reflux condenser.[4]
Heat the mixture to reflux for 3-6 hours, monitoring by TLC. The reaction may produce ammonia gas.[9]
Once the reaction is complete, cool the flask to room temperature in an ice bath.
With vigorous stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3).
The desired carboxylic acid will precipitate out of the solution.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Fig. 1: Nitrile Hydrolysis Workflow
Reduction to [5-Bromo-2-(methylamino)phenyl]methanamine
The reduction of nitriles to primary amines is a powerful tool for installing a synthetically useful -CH₂NH₂ group.[11] This transformation can be accomplished using various reagents, most commonly strong hydride donors like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Mechanistic Rationale
Lithium Aluminum Hydride (LiAlH₄) Reduction : LiAlH₄ is a potent, non-selective reducing agent. The reduction proceeds via two successive nucleophilic additions of hydride (H⁻) ions to the nitrile carbon.[12] The first addition forms an imine anion intermediate, which is rapidly reduced by a second hydride addition to a dianion. Aqueous work-up then protonates the nitrogen atoms to yield the primary amine.[13] It is crucial to note that NaBH₄ is not strong enough to reduce nitriles.[13]
Catalytic Hydrogenation : This method involves the use of molecular hydrogen (H₂) and a metal catalyst, such as Raney® Nickel or Palladium on carbon (Pd/C).[14] The reaction occurs on the surface of the catalyst, where the C≡N triple bond is sequentially hydrogenated to form the primary amine. This method is often considered "greener" but can sometimes lead to the formation of secondary and tertiary amine byproducts if reaction conditions are not carefully controlled.[14]
Comparative Reduction Protocols
Parameter
LiAlH₄ Reduction Protocol
Catalytic Hydrogenation Protocol
Primary Reagents
Lithium Aluminum Hydride (LiAlH₄)
H₂ gas, Raney® Nickel
Solvent
Anhydrous THF or Diethyl Ether
Ethanol or Methanol
Temperature
0 °C to Reflux
Room Temperature to 50 °C
Pressure
Atmospheric
50-100 psi (Parr apparatus)
Work-up
Careful quenching (e.g., Fieser work-up)
Filtration of catalyst, evaporation
Key Insight
Highly effective but pyrophoric reagent; requires stringent anhydrous conditions and careful quenching.[15]
Cleaner work-up, but requires specialized pressure equipment. Catalyst can be pyrophoric.[16]
Protocol 2A: Reduction with LiAlH₄
Safety Note: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
In a dry 250 mL three-necked flask under an inert atmosphere, suspend 1.8 g (47.5 mmol, 1.5 eq.) of LiAlH₄ in 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
Dissolve 6.7 g (31.7 mmol) of 5-Bromo-2-methylamino-benzonitrile in 50 mL of anhydrous THF.
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours or until TLC indicates completion.[15]
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of 1.8 mL of water, 1.8 mL of 15% aqueous NaOH, and finally 5.4 mL of water.
Allow the resulting granular white precipitate to stir for 30 minutes, then filter the suspension through a pad of Celite®, washing the filter cake with THF.
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude [5-Bromo-2-(methylamino)phenyl]methanamine, which can be purified by column chromatography or distillation.
Protocol 2B: Catalytic Hydrogenation with Raney® Nickel
Safety Note: Raney® Nickel is pyrophoric, especially when dry. Handle as a slurry in water or ethanol and under an inert atmosphere.
In a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker bottle), add a slurry of Raney® Nickel (approx. 10% by weight of the nitrile) in 50 mL of ethanol.
Add a solution of 6.7 g (31.7 mmol) of 5-Bromo-2-methylamino-benzonitrile in 50 mL of ethanol to the vessel.
Seal the apparatus, purge several times with nitrogen, and then purge with hydrogen gas.
Pressurize the vessel with hydrogen to 50-100 psi and begin vigorous agitation at room temperature.
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry.
Concentrate the filtrate under reduced pressure to obtain the desired primary amine.
Fig. 2: Nitrile Reduction to Primary Amine
[3+2] Cycloaddition to 5-(5-Bromo-2-methylaminophenyl)-1H-tetrazole
The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. The reaction is a [3+2] cycloaddition between the nitrile and an azide source, typically sodium azide.[17]
Mechanistic Rationale
The reaction generally requires an acid catalyst, such as ammonium chloride or a Lewis acid like zinc chloride. The catalyst protonates or coordinates to the nitrile nitrogen, activating it for cycloaddition. The azide ion then attacks the nitrile carbon, initiating a concerted or stepwise process that leads to the formation of the stable, aromatic tetrazole ring.[17]
Protocol 3A: Tetrazole Synthesis
Safety Note: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed in situ, is volatile and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
To a 100 mL round-bottom flask, add 5-Bromo-2-methylamino-benzonitrile (4.26 g, 20 mmol), sodium azide (1.95 g, 30 mmol, 1.5 eq.), and ammonium chloride (1.60 g, 30 mmol, 1.5 eq.).
Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Pour the reaction mixture into 200 mL of water and acidify to pH 2-3 with 3 M HCl.
Stir the mixture for 1 hour, during which the product may precipitate. If it does not, extract the aqueous layer with ethyl acetate (3 x 75 mL).
If a precipitate forms, collect it by filtration. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain 5-(5-Bromo-2-methylaminophenyl)-1H-tetrazole.
Fig. 3: [3+2] Cycloaddition for Tetrazole Synthesis
Partial Reduction to 5-Bromo-2-methylamino-benzaldehyde
The partial reduction of a nitrile to an aldehyde is a more delicate transformation that stops the reduction at the imine stage, which is then hydrolyzed to the aldehyde during work-up. The reagent of choice for this conversion is Diisobutylaluminium hydride (DIBAL-H).[14]
Mechanistic Rationale
At low temperatures (typically -78 °C), one equivalent of DIBAL-H, a bulky and less reactive hydride source than LiAlH₄, adds to the nitrile. This forms a stable aluminum-imine complex.[14] This complex does not react further with DIBAL-H at low temperatures. Upon aqueous work-up, the complex is hydrolyzed, releasing the aldehyde.[16]
Protocol 4A: Aldehyde Synthesis with DIBAL-H
Safety Note: DIBAL-H is a pyrophoric reagent that reacts violently with water. The reaction must be performed under strict anhydrous and inert atmosphere conditions.
In an oven-dried, three-necked 250 mL flask under a nitrogen atmosphere, dissolve 5-Bromo-2-methylamino-benzonitrile (4.26 g, 20 mmol) in 80 mL of anhydrous dichloromethane (DCM).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DIBAL-H (24 mL of a 1.0 M solution in hexanes, 24 mmol, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the reaction at -78 °C for 2-3 hours. Monitor progress by TLC (quenching a small aliquot with methanol before spotting).
Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of 10 mL of methanol.
Remove the cooling bath and allow the mixture to warm to room temperature.
Add 50 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until the two layers become clear (this may take several hours).
Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the resulting crude aldehyde by column chromatography on silica gel.
Fig. 4: Partial Reduction of Nitrile to Aldehyde
Conclusion
The nitrile group of 5-Bromo-2-methylamino-benzonitrile is a gateway to significant molecular complexity. The four transformations detailed—hydrolysis to a carboxylic acid, reduction to a primary amine, partial reduction to an aldehyde, and cycloaddition to a tetrazole—represent robust and reliable methods for functional group interconversion. Mastery of these protocols enables researchers and drug development professionals to leverage this versatile building block in the creation of novel chemical entities with diverse applications. Each pathway offers unique advantages, and the selection of a specific protocol should be guided by the overall synthetic strategy and the chemical compatibility of the substrate.
References
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
Sabinet African Journals. (n.d.). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Retrieved from [Link]
Clark, J. (n.d.). hydrolysing nitriles. Chemguide. Retrieved from [Link]
Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
Thieme. (n.d.). Catalytic Reduction of Nitriles. Retrieved from [Link]
ACS Publications. (2019, August 20). Catalytic Reduction of Nitriles by Polymethylhydrosiloxane Using a Phenalenyl-Based Iron(III) Complex | Inorganic Chemistry. Retrieved from [Link]
Fiveable. (2025, August 15). Aromatic Nitriles Definition - Organic Chemistry Key Term.... Retrieved from [Link]
PMC. (n.d.). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]
PMC. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Retrieved from [Link]
PMC. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2012, April 19). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Retrieved from [Link]
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
R Discovery. (n.d.). Cycloaddition Reactions Of Nitrile Oxides Research Articles - Page 1. Retrieved from [Link]
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
ACS Publications. (2002, May 31). Cycloaddition of Nitriles with Acetylene: An Effective Method for the Synthesis of 2-Pyridines under Mild Conditions | The Journal of Organic Chemistry. Retrieved from [Link]
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved from [Link]
Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Arkivoc. (2002, April 18). A SYNTHESIS OF SOME NOVEL 2-PHENYL- AND 5-BROMO- SUBSTITUTED APLYSINOPSIN ANALOGUES. Retrieved from [Link]
Chemguide. (n.d.). reducing nitriles to primary amines. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]
International Journal of PharmTech Research. (2009, October 6). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
Bide Pharmatech. (n.d.). 5-Bromo-2-(methylamino)benzaldehyde | 1289004-26-7. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of novel 5-substituted tetrazoles having an inhibiting activity of corrosion for mild steel in th. Retrieved from [Link]
Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]
PMC. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
Reddit. (2022, August 30). Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]
Technical Support Center: Purification of 5-Bromo-2-methylamino-benzonitrile
Welcome to the technical support hub for the purification of 5-Bromo-2-methylamino-benzonitrile (CAS 106874-91-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for the purification of 5-Bromo-2-methylamino-benzonitrile (CAS 106874-91-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.
Question 1: My crude 5-Bromo-2-methylamino-benzonitrile is a dark, oily residue after synthesis, but the literature reports it as a solid. What's the likely cause and what should be my first step?
Answer:
The most probable cause for your product appearing as an oil instead of a solid is the presence of residual solvents or impurities.[1] These impurities can significantly depress the melting point of the compound.
Initial Steps:
Thorough Solvent Removal: Ensure all volatile solvents from the reaction workup (e.g., ethyl acetate, dichloromethane, diethyl ether) are completely removed. It is recommended to use a high-vacuum line or a rotary evaporator for an extended period.
TLC Analysis: Perform a Thin-Layer Chromatography (TLC) analysis of your crude product against the starting materials to get a preliminary idea of the impurity profile. This will help in choosing the right purification strategy.
Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.[2][3]
Question 2: I'm struggling to find a suitable single solvent for the recrystallization of 5-Bromo-2-methylamino-benzonitrile. What should I do?
Answer:
If a single solvent proves ineffective, a mixed-solvent system is the next logical approach.[2] This typically involves one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
Recommended Solvent Systems for 5-Bromo-2-methylamino-benzonitrile (based on polarity):
Dissolve the crude product in the minimum amount of the hot "soluble solvent" (e.g., ethanol).[2][4]
While the solution is still hot, add the "insoluble solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[1]
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[3][4]
Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold mixed-solvent system.[2][4]
Dry the purified crystals under vacuum.
Question 3: My recrystallized product is still showing impurities in the NMR/HPLC analysis. What went wrong?
Answer:
This can happen for a few reasons:
Co-crystallization of Impurities: If an impurity has a similar solubility profile to your product, it may crystallize out as well.
Rapid Crystallization: As mentioned, cooling the solution too quickly can trap impurities.
Inappropriate Solvent Choice: The chosen solvent system may not be optimal for leaving impurities behind in the mother liquor.
Troubleshooting Steps:
Re-crystallize: A second recrystallization can often significantly improve purity.
Slow Down Cooling: After dissolving your compound in the hot solvent, insulate the flask to encourage slow cooling and the formation of larger, purer crystals.
Consider Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next recommended step.
Question 4: My solution is colored, but the pure compound should be colorless or a pale yellow solid. How do I remove colored impurities?
Answer:
Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[4][5]
Procedure:
After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[4]
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Using too much can lead to the adsorption of your desired product, reducing your yield.[4]
Briefly heat the mixture back to boiling while swirling.
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1][2]
Proceed with the cooling and crystallization steps as usual.
Section 1: Physicochemical Profiling & Solvent Selection
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Bromo-2-methylam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3)[1].
This compound presents a unique physicochemical profile: a highly polar nitrile group, a secondary amine capable of hydrogen bonding, and a heavy, lipophilic bromine atom. These competing intermolecular forces often lead to unpredictable solubility curves and the dreaded "oiling out" phenomenon during crystallization[2][3]. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.
Understanding the solubility profile is the first step in designing a self-validating protocol. The principle of "like dissolves like" dictates our solvent choices, but the dual nature of this molecule requires a mixed-solvent system to achieve a proper thermodynamic sink[4].
Table 1: Solvent System Matrix for 5-Bromo-2-methylamino-benzonitrile
Solvent System
Polarity
Suitability
Mechanistic Rationale
Ethanol / Water
High
Optimal
Ethanol dissolves the organic framework at boiling; water acts as the anti-solvent to force precipitation upon cooling[4].
Ethyl Acetate / Hexane
Intermediate
Good
Ethyl acetate solvates the polar nitrile/amine; hexane reduces solubility to induce crystallization. Ideal for highly lipophilic impurities[5].
Toluene
Low
Poor
The polar nitrile and amine groups limit solubility; high boiling point may cause thermal degradation of the amine.
Acetone
High
Use with Caution
Often too effective as a solvent, leading to massive yield loss in the mother liquor[5].
This protocol utilizes the Ethanol/Water system and is engineered to be self-validating. If a step fails, the physical state of the system will immediately indicate the error.
Phase 1: Dissolution & Saturation
Weighing: Place 1.0 g of crude 5-Bromo-2-methylamino-benzonitrile into a 50 mL Erlenmeyer flask.
Primary Solvation: Add 5 mL of hot ethanol (near boiling, ~75°C). Swirl continuously.
Causality: The hot ethanol disrupts the crystal lattice. The secondary amine and nitrile groups form transient dipole interactions with the alcohol[4].
Titration to Saturation: If the solid does not fully dissolve, add hot ethanol in 1 mL increments until the solution is completely clear.
Self-Validation: If insoluble particulates remain after 15 mL of ethanol, these are likely inorganic impurities or highly cross-linked polymeric byproducts. Perform a hot gravity filtration before proceeding[2].
Anti-Solvent Addition: While keeping the solution near boiling, add hot deionized water dropwise. Stop immediately when the solution becomes faintly cloudy (the "cloud point"). Add 1-2 drops of hot ethanol to just clear the cloudiness.
Causality: Water dramatically lowers the dielectric tolerance for the brominated aromatic ring, perfectly saturating the system at the boiling point[4].
Phase 2: Nucleation & Isolation
Thermodynamic Cooling: Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and allow it to cool undisturbed to room temperature.
Causality: Slow cooling allows the solute molecules to thermodynamically favor the highly ordered crystal lattice over random aggregation, excluding impurities[5].
Kinetic Cooling: Once crystals are visible at room temperature, place the flask in an ice-water bath (0-5°C) for 15 minutes to maximize yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of an ice-cold 3:1 Water/Ethanol mixture.
Causality: The cold wash removes residual mother liquor and surface impurities without providing enough kinetic energy to redissolve the purified product[4].
Drying: Leave the crystals under vacuum for 10 minutes, then transfer to a vacuum desiccator overnight.
Section 3: Troubleshooting FAQs (The "Oiling Out" Phenomenon)
Q1: My solution formed a cloudy, gooey liquid at the bottom of the flask instead of crystals. What happened?A1: You have encountered "oiling out" (Liquid-Liquid Phase Separation). This occurs when the compound separates from the solution as a secondary liquid phase rather than a solid crystal[3]. Mechanistically, this happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated[2]. Because 5-Bromo-2-methylamino-benzonitrile has a relatively low melting point that can be depressed further by crude impurities, it liquefies before it can crystallize. Impurities preferentially partition into this oil, ruining the purification[2][3].
Q2: How do I recover my oiled-out 5-Bromo-2-methylamino-benzonitrile?A2: Do not discard the flask. Follow this recovery loop:
Reheat the mixture until the oil completely redissolves into a clear solution[5].
Add 1-2 mL of the "good solvent" (Ethanol) to lower the saturation temperature below the compound's melting point[2].
Cool the solution much more slowly.
If oiling begins again, immediately add a seed crystal of pure 5-Bromo-2-methylamino-benzonitrile or vigorously scratch the inside of the flask with a glass stirring rod to provide a high-energy nucleation site[5].
Q3: The recovered crystals are slightly pink/brown instead of white. Why?A3: Aromatic amines are highly susceptible to oxidative degradation, especially when heated in the presence of oxygen. The secondary amine in your compound has likely oxidized to form trace azo or quinoid byproducts.
Fix: Redissolve the crystals in hot ethanol, add a small spatula tip of activated charcoal, boil for 2 minutes, and perform a hot filtration[5]. The highly porous charcoal will trap the large, conjugated colored impurities.
Section 4: Workflows & Logical Relationships
Thermodynamic workflow for recrystallization and recovery from liquid-liquid phase separation.
Mechanistic solvent selection logic tree based on crude impurity profiling.
Technical Support Center: Troubleshooting 5-Bromo-2-methylamino-benzonitrile Synthesis
Welcome to the Technical Support Center. 5-Bromo-2-methylaminobenzonitrile (CAS 106874-91-3) is a critical intermediate in drug discovery, frequently utilized in the synthesis of quinazolines and other heterocyclic kinas...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 5-Bromo-2-methylaminobenzonitrile (CAS 106874-91-3) is a critical intermediate in drug discovery, frequently utilized in the synthesis of quinazolines and other heterocyclic kinase inhibitors . Because its purity directly impacts downstream cyclization efficiency and pharmaceutical yields, controlling the impurity profile during its synthesis is paramount.
This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to help you optimize your synthesis workflows.
Synthesis Workflows & Impurity Origins
There are two primary synthetic routes to access 5-bromo-2-methylaminobenzonitrile: the alkylation of 2-amino-5-bromobenzonitrile and the electrophilic bromination of 2-methylaminobenzonitrile. Each route presents a unique impurity profile dictated by the inherent electronics of the aromatic ring.
Figure 1: Synthesis pathways for 5-bromo-2-methylaminobenzonitrile and associated impurities.
Q1: Why am I seeing a significant +14 Da mass peak (M+14) in my LC-MS after the methylation step?A: This indicates over-methylation , resulting in 5-bromo-2-(dimethylamino)benzonitrile.
Causality: The primary amine in your starting material (2-amino-5-bromobenzonitrile) is deactivated by the strongly electron-withdrawing nitrile group. Once mono-methylated, the inductive electron-donating effect of the newly added methyl group slightly increases the electron density on the nitrogen. This makes the secondary amine (your target product) kinetically competitive with the primary amine for the electrophile (Methyl Iodide or Dimethyl Sulfate).
Solution: Limit the alkylating agent to 0.95 equivalents and accept a slightly lower conversion rate to preserve high purity, or pivot to a reductive amination strategy (e.g., using paraformaldehyde and NaBH₃CN) which strictly limits the reaction to mono-alkylation.
Q2: My bromination route yields a mixture of mono- and di-brominated products. How do I control the stoichiometry?A: You are observing the formation of 3,5-dibromo-2-methylaminobenzonitrile .
Causality: The methylamino group is a strong activating group and an ortho/para director. While the position para to the amine (position 5) is sterically favored and electronically highly activated, the ortho position (position 3) is also susceptible to electrophilic aromatic substitution . If the local concentration of the brominating agent (NBS) is too high, or if the temperature allows for higher kinetic energy collisions, the second bromination occurs rapidly.
Solution: Conduct the reaction at strictly controlled low temperatures (0–5 °C) and add the NBS portion-wise to maintain a low steady-state concentration of the active brominating species.
Q3: I am observing a highly polar impurity that streaks on TLC and has a mass corresponding to M+18 of the nitrile. What is this?A: This is the result of nitrile hydrolysis , forming 5-bromo-2-methylaminobenzamide (or the corresponding carboxylic acid).
Causality: Nitriles located ortho to an amine are particularly susceptible to hydration. Under strongly basic aqueous conditions (e.g., using NaOH during workup to neutralize acids) or prolonged heating, the hydroxide ion attacks the electrophilic nitrile carbon.
Solution: Avoid harsh basic aqueous workups. Use mild bases (like K₂CO₃) during the reaction and quench with saturated NH₄Cl or purely aqueous washes instead of hydroxide bases.
Quantitative Impurity Profiling Data
Use the following analytical markers to identify and track the fate of impurities during your reaction monitoring (Assuming a standard C18 reverse-phase HPLC gradient).
Impurity Name
Chemical Origin
RRT*
LC-MS (m/z) [M+H]⁺
Control Strategy
5-Bromo-2-(dimethylamino)benzonitrile
Excess MeI / Me₂SO₄
1.15
225.0 / 227.0
Limit electrophile to 0.95 eq; use reductive amination.
3,5-Dibromo-2-methylaminobenzonitrile
Excess NBS / High Temp
1.22
288.9 / 290.9 / 292.9
Strict temperature control (<5 °C); portion-wise NBS addition.
5-Bromo-2-methylaminobenzamide
Basic aqueous workup
0.65
229.0 / 231.0
Avoid NaOH/KOH during workup; quench with NH₄Cl.
3-Bromo-2-methylaminobenzonitrile
Ortho-bromination (Regioisomer)
0.95
211.0 / 213.0
Optimize solvent polarity (use DMF over non-polar solvents).
*Relative Retention Time (RRT) is normalized against the Target Product (RRT = 1.00).
Validated Experimental Protocol
To bypass the over-methylation issues entirely, the most robust, scalable, and self-validating method for synthesizing 5-bromo-2-methylaminobenzonitrile is the regioselective bromination of 2-methylaminobenzonitrile using N-Bromosuccinimide (NBS) .
Optimized Regioselective Bromination
Self-Validating Mechanisms Built into this Protocol:
Exotherm Control: The reaction is highly exothermic. Maintaining the internal temperature strictly below 5 °C validates that the bromination rate is controlled, preventing the 3,5-dibromo impurity.
Colorimetric Quenching: The use of sodium thiosulfate provides a visual validation (transition from yellow/orange to colorless) that all active electrophilic bromine species have been successfully neutralized.
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-purged 500 mL 3-neck round-bottom flask with 2-methylaminobenzonitrile (10.0 g, 75.7 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).
Cooling: Submerge the flask in an ice-brine bath. Insert an internal temperature probe and cool the solution to 0–2 °C.
Electrophile Addition: Weigh out N-Bromosuccinimide (NBS) (13.2 g, 74.2 mmol, 0.98 eq). Add the NBS portion-wise over 60 minutes. Crucial: Do not allow the internal temperature to exceed 5 °C during the addition phase.
Reaction Progression: Stir the reaction mixture at 0–5 °C for 2 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) until the starting material is <2%.
Quenching: Slowly pour the reaction mixture into a vigorously stirred solution of 5% aqueous sodium thiosulfate (Na₂S₂O₃) (400 mL) containing crushed ice. The immediate dissipation of the yellow/orange tint confirms the complete neutralization of residual NBS/Br₂.
Isolation: Stir the resulting aqueous suspension for 30 minutes to ensure complete precipitation of the product. Filter the off-white solid under vacuum.
Purification: Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual DMF and water-soluble succinimide byproducts. Dry the solid in a vacuum oven at 45 °C to a constant weight. (Expected yield: 85-90%, Purity >98%).
References
Bergman, J., Brynolf, A., Elman, B., & Vuorinen, E. (1986). Synthesis of quinazolines. Tetrahedron, 42(13), 3697-3706.[Link]
Zysman-Colman, E., Arias, K., & Siegel, J. S. (2009). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS). Canadian Journal of Chemistry, 87(2), 440-447.[Link]
Optimization
side reactions in the synthesis of 5-Bromo-2-methylamino-benzonitrile
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-methylamino-benzonitrile . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-methylamino-benzonitrile . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the two primary synthetic routes: the N-methylation of 2-amino-5-bromobenzonitrile (Route A) and the electrophilic bromination of 2-(methylamino)benzonitrile (Route B).
This document bypasses generic advice to focus on the mechanistic causality behind side reactions, providing you with self-validating protocols to ensure high-yield, high-purity outcomes.
Synthesis Pathways and Side Reaction Mapping
Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below maps the two primary synthetic routes and the thermodynamic or kinetic missteps that lead to major side products.
Synthesis routes to 5-Bromo-2-methylamino-benzonitrile and major side reactions.
Troubleshooting FAQs
Route A: N-Methylation of 2-Amino-5-bromobenzonitrile
Q1: Why am I seeing significant N,N-dimethylation when using methyl iodide (MeI) and sodium hydride (NaH)?Causality: The target secondary amine is significantly more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly added methyl group. When using strong bases like NaH with MeI, the secondary amine is rapidly deprotonated and reacts with a second equivalent of the electrophile, leading to unavoidable bis-methylation [1].
Solution: Abandon direct alkylation with MeI if strict mono-methylation is required. Instead, utilize a reductive amination protocol (see Protocol 1). Reacting the primary amine with formaldehyde (CH₂O) and sodium triacetoxyborohydride (NaBH(OAc)₃) limits the reaction to mono-alkylation because the intermediate iminium ion is sterically and electronically distinct, preventing a second alkylation event.
Q2: My reaction mixture shows the disappearance of the nitrile peak in FTIR (~2220 cm⁻¹) and the appearance of an amide carbonyl. What happened?Causality: You are observing nitrile hydrolysis. Nitriles are highly susceptible to hydration when exposed to aqueous hydroxide bases (e.g., NaOH or KOH), which are sometimes mistakenly used to drive alkylation reactions. The hydroxide ion attacks the electrophilic nitrile carbon, forming an intermediate imidate that tautomerizes to a primary amide (5-bromo-2-(methylamino)benzamide).
Solution: Maintain strictly anhydrous conditions. If a base is required for your specific workflow, use anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like anhydrous DMF.
Route B: Electrophilic Bromination of 2-(Methylamino)benzonitrile
Q3: I am using NBS for bromination, but LC-MS shows a mass corresponding to a dibrominated species (m/z ~289). How do I prevent this?Causality: The methylamino group is a strong ortho/para-directing activator in electrophilic aromatic substitution. While the para position (C5) is sterically favored, the ortho position (C3) is also highly activated. Excess brominating agent or elevated temperatures provide the activation energy required to overcome steric hindrance, yielding the 3,5-dibromo byproduct [2].
Solution: Strictly control the stoichiometry of N-bromosuccinimide (NBS) to exactly 1.0 equivalent. Perform the reaction at 0°C in a solvent like DMF or dichloromethane (DCM). Adding the NBS portion-wise over 1-2 hours ensures the local concentration of the electrophile remains low, kinetically favoring only the para-substitution (see Protocol 2).
Analytical Data & Side Product Identification
To ensure a self-validating workflow, use the following quantitative markers to differentiate your target product from common side reactions during LC-MS and ¹H-NMR (DMSO-d₆) analysis.
Compound
Structural Role
Exact Mass
ESI-MS [M+H]⁺
Key ¹H-NMR Indicator (DMSO-d₆)
5-Bromo-2-(methylamino)benzonitrile
Target Product
210.0
211.0 / 213.0
~2.80 ppm (d, 3H, N-CH₃), ~6.2 ppm (q, 1H, NH)
2-Amino-5-bromobenzonitrile
Starting Material A
196.0
197.0 / 199.0
~6.10 ppm (s, 2H, NH₂)
5-Bromo-2-(dimethylamino)benzonitrile
Side Product (Over-alkylation)
224.0
225.0 / 227.0
~2.95 ppm (s, 6H, N(CH₃)₂), Absence of NH proton
5-Bromo-2-(methylamino)benzamide
Side Product (Hydrolysis)
228.0
229.0 / 231.0
~7.8 & 7.3 ppm (br s, 2H, CONH₂), Absence of CN stretch in IR
3,5-Dibromo-2-(methylamino)benzonitrile
Side Product (Over-bromination)
287.9
288.9 / 290.9
Absence of C3 aromatic proton (~6.8 ppm)
Validated Experimental Protocols
Protocol 1: Controlled Mono-Methylation via Reductive Amination
This protocol circumvents the over-alkylation issues inherent to MeI/Base systems.
Setup: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve 2-amino-5-bromobenzonitrile (10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL).
Imine Formation: Add aqueous formaldehyde (37% w/w, 12.0 mmol) followed by glacial acetic acid (10.0 mmol) to adjust the pH to ~4-5, optimizing iminium ion formation. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol) portion-wise over 15 minutes to control the exothermic hydrogen gas evolution.
Validation & Quench: Stir for 4 hours at room temperature. Monitor by TLC (Hexane:EtOAc 3:1). Once the primary amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) to neutralize the acid and decompose unreacted borohydride.
Isolation: Extract with DCM (3 x 30 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol 2: Regioselective Bromination using NBS
This protocol utilizes kinetic control to prevent 3,5-dibromination.
Setup: Dissolve 2-(methylamino)benzonitrile (10.0 mmol) in anhydrous DMF (40 mL) in a 100 mL flask. Shield the flask from light using aluminum foil to prevent radical pathway initiation.
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C.
Electrophile Addition: Dissolve N-bromosuccinimide (NBS) (10.0 mmol, strictly 1.0 eq) in DMF (15 mL). Add this solution dropwise via an addition funnel over 1 hour. Causality: Slow addition keeps the steady-state concentration of the bromonium ion low, allowing the steric bulk of the ortho position to effectively block di-substitution.
Validation & Quench: Stir for an additional 2 hours at 0°C. Check completion via LC-MS. Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL) to instantly destroy any unreacted NBS/Br₂, preventing further bromination during the concentration step.
Isolation: Dilute with water (100 mL) and extract with ethyl acetate (3 x 40 mL). Wash the organics extensively with water (5 x 50 mL) to remove DMF, dry over MgSO₄, and concentrate.
References
Novel ATP-Competitive Kinesin Spindle Protein Inhibitors. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]
Troubleshooting
Technical Support Center: Synthesis of 5-Bromo-2-methylamino-benzonitrile
Welcome to the technical support resource for the synthesis of 5-Bromo-2-methylamino-benzonitrile (CAS No: 106874-91-3). As a key intermediate in pharmaceutical research and drug development, its successful synthesis is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of 5-Bromo-2-methylamino-benzonitrile (CAS No: 106874-91-3). As a key intermediate in pharmaceutical research and drug development, its successful synthesis is critical. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results.
Troubleshooting Guide
This section addresses specific, common challenges encountered during the synthesis of 5-Bromo-2-methylamino-benzonitrile, particularly via the common route of nucleophilic aromatic substitution (SNAr) of a 2-halobenzonitrile precursor with methylamine.
Question 1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary causes and how can I resolve this?
Answer:
Low yield in the SNAr synthesis of 5-Bromo-2-methylamino-benzonitrile is a frequent issue stemming from several critical factors. The primary suspects are often suboptimal reaction conditions, reagent quality, or insufficient activation of the aromatic ring.
Underlying Expertise: The SNAr mechanism requires a strong electron-withdrawing group (in this case, the nitrile) ortho or para to the leaving group (the halogen) to stabilize the negatively charged Meisenheimer complex intermediate. The reaction is highly sensitive to temperature, solvent, and the nature of the base used.
Troubleshooting Steps & Causality:
Verify Starting Material Reactivity: The reactivity of the leaving group is crucial. The typical order is F > Cl > Br > I. If you are using 5-bromo-2-chlorobenzonitrile, the reaction will be inherently slower than with 5-bromo-2-fluorobenzonitrile. Ensure your starting material is correct and of high purity.
Optimize Reaction Temperature: This is the most critical parameter. SNAr reactions often require significant thermal energy to overcome the activation barrier.
Initial Approach: Start the reaction at a moderate temperature (e.g., 80-100 °C) and monitor progress by Thin Layer Chromatography (TLC).
If No Reaction: Gradually increase the temperature in 10-15 °C increments. Reactions in high-boiling point solvents like DMSO or DMF can often be heated to 120-150 °C. Be aware that excessively high temperatures can lead to decomposition and side products.
Solvent Selection: The choice of solvent is key to solvating the reagents and facilitating the reaction.
Recommended Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are standard. They effectively solvate the cationic species without interfering with the nucleophile.
Rationale: These solvents accelerate SNAr reactions by poorly solvating the nucleophile, thereby increasing its effective nucleophilicity, and by stabilizing the polar Meisenheimer intermediate.
Base Selection and Stoichiometry: A base is required to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.
Common Bases: An excess of the methylamine nucleophile itself can act as the base. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.
Why it Matters: Using an external base prevents the consumption of the valuable methylamine nucleophile in an acid-base reaction. Use at least 2-3 equivalents of the inorganic base to ensure the reaction medium remains basic.
Methylamine Source: Methylamine can be used as a gas, a solution in a solvent (like THF or ethanol), or as its hydrochloride salt (which requires an additional equivalent of base for neutralization). Ensure accurate measurement and stoichiometry (typically 1.5-2.0 equivalents).
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing low reaction yield.
Question 2: My final product is impure. I see multiple spots on the TLC plate that are difficult to separate. What are the likely side products and how can I prevent their formation and purify my product?
Answer:
Impurity formation is a significant challenge, often resulting from side reactions involving the starting materials or the product itself. Effective purification requires understanding what these impurities are and how their polarity differs from the desired product.
Common Side Reactions and Prevention:
Di-arylation: The product, 5-Bromo-2-methylamino-benzonitrile, is a secondary amine. It can act as a nucleophile itself and react with another molecule of the starting 5-bromo-2-halobenzonitrile. This is more likely to occur if the reaction is run for too long or at excessively high temperatures after the primary amine has been consumed.
Prevention: Use a slight excess of methylamine (1.5-2.0 eq.) to ensure it is the dominant nucleophile. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Hydrolysis of the Nitrile Group: Under harsh basic or acidic conditions (especially during workup) and at high temperatures, the nitrile group can hydrolyze to a primary amide or even a carboxylic acid.[1]
Prevention: Maintain a controlled pH during the reaction and workup. Avoid using strong aqueous acids or bases for quenching unless necessary, and if so, perform these steps at low temperatures (0-5 °C).
Reaction with Solvent: Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile, leading to the formation of 5-bromo-2-(dimethylamino)benzonitrile.
Prevention: Use high-purity, dry solvents and avoid unnecessarily prolonged reaction times at temperatures above 140-150 °C.
This technique is highly effective for separating the target compound from both less polar starting materials and more polar side products.[2]
Protocol Steps:
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve your crude oil/solid in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method results in much better separation than loading the sample dissolved in a liquid.
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
Elution: Start eluting with a low-polarity solvent system and gradually increase the polarity. A typical gradient might be:
Hexane:Ethyl Acetate (95:5) to elute non-polar impurities.
Hexane:Ethyl Acetate (90:10) to elute the starting material.
Hexane:Ethyl Acetate (85:15 or 80:20) which should elute your target product, 5-Bromo-2-methylamino-benzonitrile.
Higher polarity fractions (e.g., 50:50) will elute highly polar side products like amides.
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Compound Type
Typical Polarity
Elution Order (Normal Phase)
5-Bromo-2-halobenzonitrile (Starting Material)
Low
First
5-Bromo-2-methylamino-benzonitrile (Product)
Medium
Second
Di-arylated Side Product
Low-Medium
Close to product
Amide/Carboxylic Acid (Hydrolysis Product)
High
Last
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for this synthesis?
A1: The following protocol for the synthesis from 5-bromo-2-fluorobenzonitrile is a robust starting point.
Experimental Protocol: Synthesis via SNAr
Caption: General experimental workflow for the synthesis.
Materials:
5-bromo-2-fluorobenzonitrile (1.0 eq.)
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
Methylamine solution (e.g., 40% in water, 1.5 eq.)
Dimethyl Sulfoxide (DMSO), anhydrous
Ethyl Acetate
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-fluorobenzonitrile, potassium carbonate, and DMSO.
Stir the mixture at room temperature and add the methylamine solution dropwise.
Heat the reaction mixture to 100-120 °C.
Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with water, followed by brine, to remove residual DMSO.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude material by column chromatography as described in the troubleshooting section above.
Q2: What are the key physical and safety properties of the target molecule?
A2: Understanding the properties of 5-Bromo-2-methylamino-benzonitrile is essential for safe handling and characterization.
Hazard Classifications: While specific GHS data for this exact compound is sparse, related benzonitriles are often classified as harmful if swallowed (Acute Tox. 4).[6][7] Related amino-bromo-aromatics can cause skin and eye irritation.[8]
Personal Protective Equipment (PPE): Always handle this compound in a fume hood wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Q3: Can other synthetic routes be used?
A3: Yes, while SNAr is very common, other strategies exist, though they may present different challenges.
Bromination of 2-methylamino-benzonitrile: This involves electrophilic aromatic substitution. The challenge here is regioselectivity. The methylamino group is a strong activating group and ortho-, para-director. Directing the bromine to the correct position (para to the amino group) can be efficient, but over-bromination to yield di-bromo products is a significant risk that must be controlled by careful stoichiometry and low temperatures.[9]
Buchwald-Hartwig or Ullmann amination: These are powerful palladium- or copper-catalyzed cross-coupling reactions, respectively. One could couple 2,5-dibromobenzonitrile with methylamine. The primary challenge would be achieving chemoselectivity—reacting only the bromine at the 2-position while leaving the one at the 5-position intact. This often requires careful ligand and condition screening.
References
BenchChem. (n.d.). Common side reactions in the synthesis of 5-Bromoindole.
BenchChem. (n.d.). Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12994004, 5-Bromo-2-methylbenzonitrile. Retrieved from [Link]
BenchChem. (n.d.). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16463261, 5-Bromo-2-(methylamino)benzoic acid. Retrieved from [Link]
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
troubleshooting failed reactions with 5-Bromo-2-methylamino-benzonitrile
Welcome to the Technical Support Center for 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3). As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle to ach...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3). As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle to achieve high conversions with this specific building block.
This molecule presents a "perfect storm" of chemoselectivity and catalytic challenges. It contains an electrophilic nitrile (-CN), a coordinating/nucleophilic secondary amine (-NHCH3), and an oxidatively addable aryl bromide (-Br). When subjected to transition-metal catalysis or strong nucleophiles, these three groups often compete, leading to catalyst poisoning, dimerization, or off-target additions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you bypass these bottlenecks.
I. Mechanistic Analysis of Reaction Failures
To troubleshoot effectively, we must first understand the causality behind the failures. In palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the free secondary amine and the ortho-nitrile group act as potent bidentate or monodentate ligands that strip palladium of its active phosphine ligands.
Research demonstrates that cyano groups can cause facile phosphine displacement, terminating the catalytic cycle by forming highly stable, inactive complexes such as [(CN)3PdAr]2-[1]. Simultaneously, the secondary amine can coordinate strongly to the metal center, leading to catalyst poisoning, or act as a competing nucleophile, resulting in unwanted Buchwald-Hartwig dimerization[2][3].
Mechanistic pathways of Pd-catalyst deactivation and side-product formation.
II. Quantitative Impact of Reaction Optimization
Attempting to force a cross-coupling reaction on the unprotected substrate usually results in wasted catalyst and degraded starting material. The table below summarizes the quantitative impact of applying structural protection and ligand tuning to a standard Suzuki-Miyaura coupling with this substrate.
Substrate State
Catalyst / Ligand
Base / Solvent
Yield (%)
Primary Failure Mode / Observation
Unprotected
Pd(PPh3)4
Na2CO3 / Dioxane-H2O
< 5%
Catalyst poisoning; starting material recovered.
Unprotected
Pd2(dba)3 / XPhos
K3PO4 / Dioxane-H2O
18%
Competing C-N dimerization (oligomers detected).
Boc-Protected
Pd(PPh3)4
Na2CO3 / Dioxane-H2O
45%
Slow oxidative addition; incomplete conversion.
Boc-Protected
Pd2(dba)3 / XPhos
K3PO4 / Dioxane-H2O
> 92%
Optimal conversion; clean product profile.
III. Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling with 5-Bromo-2-methylamino-benzonitrile stalled at 10% conversion. Adding more palladium didn't help. What is happening?A: You are experiencing severe catalyst poisoning. The free -NHCH3 group and the -CN group are chelating the active Pd(0) species. Adding more catalyst only creates more inactive palladium black.
Solution: You must mask the secondary amine. Protecting the amino group (e.g., as a Boc-carbamate or acetamide) eliminates its ability to coordinate to the metal center and neutralizes its nucleophilicity[4]. Once protected, switch to a bulky, electron-rich ligand like XPhos or tBuXPhos, which accelerates oxidative addition into the sterically hindered aryl bromide and prevents off-cycle coordination.
Q2: I am trying to perform a Grignard addition to the nitrile group, but I am getting terrible yields and a complex mixture. Why?A: The primary issue is the acidic proton on the secondary amine (-NHCH3). The Grignard reagent acts as a strong base, deprotonating the amine to form a magnesium amide before it can attack the nitrile. This quenches one equivalent of your reagent and deactivates the ring.
Solution: Use a minimum of 2.5 equivalents of the Grignard reagent to account for the deprotonation, or, more reliably, protect the amine prior to the reaction[4].
Q3: During the workup of my cross-coupling reaction, LC-MS shows a mass corresponding to the loss of the nitrile group. How do I prevent this?A: Nitriles are sensitive to hydrolysis under strongly basic aqueous conditions at elevated temperatures (forming primary amides or carboxylic acids). If you are using strong bases like NaOH or KOH at 90°C+ for your cross-coupling, the nitrile will hydrolyze.
Solution: Switch to a milder, heterogeneous base system such as anhydrous K3PO4 or Cs2CO3 in an organic solvent (like 1,4-dioxane or toluene) with minimal water content.
IV. Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these sequential methodologies. This workflow isolates the reactive sites, ensuring that your cross-coupling targets only the C-Br bond.
Protocol A: Boc-Protection of the Secondary Amine
Objective: Mask the nucleophilic and coordinating properties of the -NHCH3 group.
Setup: In an oven-dried round-bottom flask under N2, dissolve 5-Bromo-2-methylamino-benzonitrile (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality note: DMAP is critical here as the ortho-nitrile group creates significant steric hindrance and electron withdrawal, making the secondary amine a poor nucleophile toward Boc2O.
Reaction: Stir at 40°C for 12 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (m/z 211) should completely convert to the protected intermediate (m/z 311).
Workup: Wash with 1M HCl (to remove DMAP and TEA), followed by brine. Dry over Na2SO4, filter, and concentrate.
Objective: Achieve >90% C-C bond formation without catalyst poisoning.
Setup: In a Schlenk flask, combine the Boc-protected substrate from Protocol A (1.0 equiv), your desired Arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).
Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%). Causality note: XPhos is specifically chosen because its bulky dicyclohexyl and triisopropylphenyl groups prevent the nitrile from binding to the palladium center.
Solvent: Add degassed 1,4-Dioxane and H2O (10:1 ratio, 0.1 M). Degassing (sparging with N2 for 15 mins) is mandatory to prevent phosphine oxidation.
Reaction: Heat to 90°C for 4-6 hours.
Validation: Analyze via LC-MS. The absence of the m/z 311 peak confirms complete oxidative addition and coupling.
Decision tree for optimizing reactions with 5-Bromo-2-methylamino-benzonitrile.
V. References
Morressier. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis.
PubMed (NIH). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
BenchChem. Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.
ACS Central Science. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-methylamino-benzonitrile
Last Updated: March 21, 2026 Introduction Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-methylamino-benzonitrile. This valuable intermediate is utilized in the development of various pha...
Author: BenchChem Technical Support Team. Date: March 2026
Last Updated: March 21, 2026
Introduction
Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-methylamino-benzonitrile. This valuable intermediate is utilized in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a safe, efficient, and successful scale-up process. Transitioning a chemical synthesis from a laboratory to a pilot or commercial scale presents a unique set of challenges that are not always apparent at the bench.[1][2][3] This resource aims to address those challenges head-on, offering practical, field-proven insights.
Process Overview: Synthetic Strategy
The synthesis of 5-Bromo-2-methylamino-benzonitrile typically involves a multi-step process. A common and effective route begins with the bromination of a suitable aniline precursor, followed by a cyanation reaction. Each of these steps has its own set of critical parameters that must be carefully controlled during scale-up to ensure high yield and purity.
Visualizing the Synthetic Workflow
Caption: A simplified diagram illustrating a common synthetic approach to 5-Bromo-2-methylamino-benzonitrile.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Inconsistent Yields and Purity in the Bromination Step
Question: We are observing significant batch-to-batch variability in the yield and purity of our brominated intermediate when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
Potential Causes & Solutions:
Potential Cause
Explanation
Proposed Solutions
Poor Mixing and Mass Transfer
Inadequate agitation in a larger vessel can lead to localized "hot spots" of high reactant concentration, resulting in over-bromination and the formation of di-bromo impurities.[4]
- Upgrade Agitation: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriate impeller design for solid-liquid slurries.[4]- Controlled Reagent Addition: Implement a calibrated dosing pump for the slow, subsurface addition of the brominating agent to ensure rapid dispersion.[4]
Inefficient Heat Transfer
The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate the heat generated during the exothermic bromination reaction.[2] This can lead to side reactions and product degradation.
- Jacketed Reactor: Utilize a reactor with a cooling jacket and a reliable temperature control unit.- Internal Temperature Monitoring: Place a temperature probe directly in the reaction mixture to get an accurate reading, rather than relying on the jacket temperature.[4]
Raw Material Inconsistency
Variations in the quality and purity of the starting material or brominating agent can have a more pronounced effect at a larger scale.[5]
- Vendor Qualification: Establish strict specifications for all raw materials and qualify your suppliers.- Incoming QC: Perform analytical testing (e.g., NMR, HPLC) on all incoming raw materials to ensure they meet the required purity standards.
Issue 2: Sluggish or Incomplete Cyanation Reaction
Question: Our cyanation reaction (Rosenmund-von Braun type) is failing to go to completion, even with extended reaction times and elevated temperatures. What could be the issue?
Answer: The Rosenmund-von Braun reaction is notoriously sensitive to reaction conditions, and several factors could be at play.[6][7]
Potential Causes & Solutions:
Potential Cause
Explanation
Proposed Solutions
Inactive Copper(I) Cyanide
CuCN can oxidize over time, especially if not stored properly. The presence of a greenish tint is an indicator of oxidation.[8]
- Use Fresh, High-Purity CuCN: Ensure the reagent is a fine, off-white or beige powder.[6]- Proper Storage: Store CuCN under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Presence of Moisture
Water can interfere with the reaction and quench reactive intermediates.[6]
- Anhydrous Solvents: Use a high-purity, anhydrous solvent like DMF or NMP. Consider drying the solvent over molecular sieves prior to use.[8]- Dry Glassware: Thoroughly dry all glassware and the reactor system before starting the reaction.
Insufficient Temperature
The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed at a reasonable rate.[7][8]
- Optimize Temperature: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by HPLC or TLC.[6]- Pressure Vessel: For temperatures exceeding the solvent's boiling point, a sealed pressure vessel may be necessary.[8]
Aryl Bromide Reactivity
The electronic nature of the substituents on the aromatic ring can influence the reactivity of the aryl bromide.
- Catalyst/Ligand Screening: In some cases, the addition of a palladium catalyst and a suitable ligand can facilitate the cyanation under milder conditions.
Issue 3: Difficult Product Isolation and Purification
Question: We are struggling to isolate a pure product. The workup is cumbersome, and we are seeing significant product loss during purification.
Answer: Product isolation and purification are often where the hidden costs and inefficiencies of a process become apparent.
Potential Causes & Solutions:
Potential Cause
Explanation
Proposed Solutions
High-Boiling Point Solvents
Solvents like DMF and NMP are difficult to remove completely on a large scale.[6]
- Aqueous Workup: Quench the reaction mixture by pouring it into a large volume of water to precipitate the crude product.[6]- Solvent Exchange: After initial isolation, dissolve the crude product in a lower-boiling solvent (e.g., ethyl acetate, dichloromethane) and wash with brine to remove residual high-boiling solvent.
Residual Copper Salts
Copper complexes formed during the cyanation reaction can be challenging to remove and may contaminate the final product.[6]
- Ammonia/FeCl3 Wash: Incorporate a wash step with an aqueous solution of ammonia or ferric chloride during the workup to help break up and remove copper complexes.[8]
Oily or Tarry Crude Product
The crude product may not be a free-flowing solid, making it difficult to handle and purify.
- Crystallization Studies: Investigate different solvent systems to find conditions that will allow for the crystallization of the product. This can significantly improve purity and handling characteristics.- Slurry Wash: Wash the crude solid with a non-polar solvent (e.g., heptane, MTBE) to remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 5-Bromo-2-methylamino-benzonitrile?
A1: The two main areas of concern are the handling of bromine and cyanide compounds.
Bromine: Is highly corrosive, toxic, and volatile.[9][10] Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10] Ensure that an emergency safety shower and eyewash station are readily accessible.[11]
Cyanide Compounds: Copper(I) cyanide and other cyanide salts are highly toxic.[12] Avoid inhalation of dust and direct skin contact.[13] A critical safety precaution is to never allow cyanide compounds to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.[13] All work with cyanides should be conducted in a designated and properly functioning chemical fume hood.[13]
Q2: How do I choose the right reactor for my scale-up process?
A2: The choice of reactor depends on the scale and the specific requirements of your reaction. For pilot-scale (5-50L), a glass-lined or stainless steel jacketed reactor is often a good choice. Key features to consider are:
Material of Construction: Must be compatible with all reactants, solvents, and products.
Agitation: An overhead mechanical stirrer with adjustable speed and interchangeable impellers is crucial.
Temperature Control: A heating/cooling jacket connected to a reliable temperature control unit is essential for managing reaction exotherms.
Ports: Sufficient ports for reagent addition, temperature probes, inert gas inlet/outlet, and sampling.
Q3: How can I effectively monitor the progress of my reaction on a larger scale?
A3: In-process controls (IPCs) are critical for successful scale-up. While TLC can be useful for a quick check, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.
Sampling: Develop a safe and reproducible method for taking samples from the reactor.
Quenching: Have a standardized procedure for quenching the reaction in the sample aliquot to prevent further reaction before analysis.
Analysis: Use a validated HPLC method to determine the consumption of starting material and the formation of the product and any impurities.
Visualizing the Decision-Making Process for Troubleshooting
Caption: A flowchart outlining the logical steps for troubleshooting common scale-up issues.
References
VisiMix. (n.d.). Scale-Up of Chemical Processes. Retrieved from [Link]
INCHEM. (n.d.). ICSC 0136 - CYANOGEN BROMIDE. Retrieved from [Link]
Cleaver, J. (2023, October 26). Rules of Thumb: Scale-up. The Chemical Engineer. Retrieved from [Link]
Re:Build Optimation. (2025, April 25). The Ultimate Chemical Manufacturing Scale-Up Checklist. Retrieved from [Link]
Reddit. (2022, March 23). What are the key steps to scaling up a chemical production process? Retrieved from [Link]
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up. Retrieved from [Link]
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]
ResearchGate. (n.d.). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Retrieved from [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Reddit. (2023, October 13). Cyanation of aryl bromide. Retrieved from [Link]
National Institutes of Health. (n.d.). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. Retrieved from [Link]
ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. Reagent and conditions. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). About Troubleshooting. Retrieved from [Link]
Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
National Institutes of Health. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved from [Link]
MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
Analytical Modalities for 5-Bromo-2-methylamino-benzonitrile: A Comparative Guide
Introduction & Chemical Context 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3) is a highly functionalized halogenated aromatic intermediate critical in the synthesis of small-molecule kinase inhibitors and advance...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3) is a highly functionalized halogenated aromatic intermediate critical in the synthesis of small-molecule kinase inhibitors and advanced agrochemicals. With a molecular weight of 211.06 g/mol and the formula C₈H₇BrN₂, its structure presents unique analytical challenges. The molecule features an electron-withdrawing nitrile group, a highly polarizable bromine atom, and a weakly basic secondary methylamine. Accurate analytical characterization is paramount, as structurally similar impurities—such as des-bromo analogs or positional isomers—can easily propagate through synthetic workflows, compromising downstream efficacy.
This guide objectively compares the performance of leading analytical modalities for characterizing this compound, providing mechanistic rationales and validated experimental protocols.
Comparative Modality Matrix
Selecting the appropriate analytical platform requires balancing sensitivity, structural insight, and throughput. Table 1 compares the performance of four primary modalities when applied to 5-Bromo-2-methylamino-benzonitrile.
Table 1: Comparative Performance of Analytical Modalities
Modality
Primary Application
Limit of Detection (LOD)
Structural Insight
Key Limitation
UHPLC-UV
Purity quantification, reaction monitoring
~0.05 µg/mL
Low (Retention time only)
Cannot identify unknown co-eluting impurities
LC-MS/MS
Impurity profiling, molecular weight confirmation
~1-5 ng/mL
Medium (Isotopic signature, mass)
Matrix effects can suppress amine ionization
GC-MS
Volatile impurities, residual solvents
~10 ng/mL
Medium (Fragmentation patterns)
Analyte thermal degradation risk at high inlet temps
To achieve robust, reproducible data, analytical parameters must be tailored to the molecule's specific physicochemical properties. Do not rely on generic methods; understand the causality behind each parameter.
Stationary Phase Selection (HPLC): Standard alkyl (C18) columns rely solely on hydrophobic dispersion forces, which often fail to resolve closely related halogenated positional isomers. Because 5-Bromo-2-methylamino-benzonitrile contains an electron-deficient benzonitrile ring and a highly polarizable bromine atom, it engages strongly in
π−π
and dipole-induced dipole interactions. Utilizing a Biphenyl or Phenyl-Hexyl stationary phase exploits these interactions, offering superior selectivity and resolving power [1].
Mobile Phase & pH Control: The secondary methylamino group (–NHCH₃) is weakly basic. At a neutral pH, it can undergo secondary ion-exchange interactions with residual surface silanols on the silica matrix, causing severe chromatographic peak tailing. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), silanol ionization is suppressed, ensuring sharp, Gaussian peak shapes while remaining fully compatible with mass spectrometry [2].
Self-Validating Mass Spectrometry: The presence of a bromine atom provides a built-in validation mechanism. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (~50.5% to 49.5%). Consequently, the intact
[M+H]+
ion must present as a distinct doublet separated by 2 mass units. Any deviation from this isotopic ratio immediately flags co-eluting impurities or fragmentation anomalies, creating a self-validating diagnostic system [3].
Validated Experimental Protocols
Protocol 1: Orthogonal LC-MS/MS Profiling
This protocol is designed to separate the analyte from synthetic byproducts while confirming its mass identity.
Sample Preparation: Accurately weigh 1.0 mg of 5-Bromo-2-methylamino-benzonitrile. Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:H₂O containing 0.1% Formic Acid (FA) to create a 10 µg/mL working solution.
Column Equilibration: Install a Biphenyl UHPLC column (e.g., 100 x 2.1 mm, 2.7 µm). Equilibrate with 95% Mobile Phase A (H₂O + 0.1% FA) and 5% Mobile Phase B (ACN + 0.1% FA) at a flow rate of 0.4 mL/min until the baseline pressure stabilizes.
Gradient Elution: Inject 2.0 µL of the working solution. Run a linear gradient from 5% B to 95% B over 8.0 minutes. Hold at 95% B for 2.0 minutes to flush strongly retained non-polar impurities, then re-equilibrate at 5% B for 3.0 minutes.
Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 500.
Data Validation: Extract chromatograms at m/z 211.0 and 213.0. Confirm the exact co-elution of both isotopic peaks with a ~1:1 area ratio to validate the analyte identity.
This protocol ensures absolute structural connectivity and differentiates the analyte from other brominated isomers.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim the magnet to achieve a TMS line width of <1.0 Hz.
¹H NMR Acquisition: Set the pulse sequence to a standard 1D proton experiment. Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds and a spectral width of 12 ppm.
¹³C NMR Acquisition: Switch to the ¹³C nucleus. Acquire 512 transients using proton decoupling with a D1 of 2.0 seconds and a spectral width of 250 ppm.
Data Processing & Validation: Apply a Fourier transform, phase correct, and baseline correct the spectra. The structural model is self-validated if the integration ratio of the aromatic protons to the N-methyl protons is exactly 3:3.
Quantitative Data Summaries
Table 2: Representative LC-MS Isotopic Data (ESI+)
Analytical workflow for 5-Bromo-2-methylamino-benzonitrile characterization.
References
Bell, D. S. (2018). Evaluation of retention and selectivity using biphenyl stationary phases. LCGC North America. URL:[Link]
SIELC Technologies. (2023). Separation of Benzonitrile Derivatives on Mixed-Mode HPLC Columns. SIELC Applications. URL: [Link]
ACS Publications. (2024). On-DNA Mannich Reaction for DNA-Encoded Library Synthesis (Halogenated Aniline LC-MS Analysis). The Journal of Organic Chemistry. URL:[Link]
Comparative
comparison of 5-Bromo-2-methylamino-benzonitrile with other benzonitrile derivatives
Title: Comparative Guide: 5-Bromo-2-methylamino-benzonitrile vs. Key Benzonitrile Derivatives in Drug Discovery Introduction In the development of targeted therapeutics, particularly kinase inhibitors and tubulin-depolym...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: 5-Bromo-2-methylamino-benzonitrile vs. Key Benzonitrile Derivatives in Drug Discovery
Introduction
In the development of targeted therapeutics, particularly kinase inhibitors and tubulin-depolymerizing agents, the selection of the correct functionalized arene is paramount [1]. Ortho-substituted benzonitriles serve as privileged scaffolds in medicinal chemistry. Specifically, 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3) is a highly versatile building block used to synthesize N-methylated indazoles, benzothiophenes, and quinazolines [2]. This guide provides an objective comparison of its performance against alternative benzonitrile derivatives and outlines a self-validating experimental protocol for its synthesis.
Structural and Reactivity Comparison
When designing a synthetic route, scientists must choose between pre-methylated precursors, primary anilines, or halogenated equivalents. Table 1 summarizes the quantitative and qualitative performance metrics of these alternatives [3].
Table 1: Comparative Profiling of 5-Bromo Benzonitrile Derivatives
Universal precursor for diverse 2-amino/alkoxy derivatives
2-Bromo-5-hydroxybenzonitrile
189680-06-6
Nitrile, Bromide, Hydroxyl
O-alkylation, Cross-coupling (Br)
Ether-linked derivatives, OLED materials
Mechanistic Pathway & Synthetic Strategy
A common dilemma in library synthesis is whether to directly methylate 2-Amino-5-bromobenzonitrile or to synthesize 5-Bromo-2-methylamino-benzonitrile de novo via Nucleophilic Aromatic Substitution (SNAr) [4].
Direct N-methylation of primary anilines often suffers from poor selectivity, leading to over-methylation (forming the N,N-dimethyl byproduct) and requiring tedious chromatographic separation. Conversely, utilizing 5-Bromo-2-fluorobenzonitrile as a starting material leverages the strong electron-withdrawing nature of the ortho-cyano group. This activates the adjacent fluorine atom, allowing for a highly efficient SNAr reaction with methylamine that guarantees absolute mono-N-methylation [4].
SNAr pathway ensures selective mono-methylation compared to direct aniline alkylation.
To ensure high fidelity and reproducibility, the following protocol details the SNAr synthesis of 5-Bromo-2-methylamino-benzonitrile. Every step is designed as a self-validating system, minimizing side reactions and maximizing yield [4].
Reagents Required:
5-Bromo-2-fluorobenzonitrile (1.0 eq)
Methylamine hydrochloride (1.5 eq)
Potassium carbonate (K₂CO₃, 2.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure & Causality:
Reaction Assembly: Dissolve 5-Bromo-2-fluorobenzonitrile in anhydrous DMF (0.5 M concentration) at room temperature.
Causality: DMF is a polar aprotic solvent that highly stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, significantly accelerating the reaction rate compared to ethereal solvents.
Nucleophile Generation: Add K₂CO₃ followed by methylamine hydrochloride to the stirring solution.
Causality: Using the hydrochloride salt of methylamine rather than a gaseous or aqueous solution provides precise stoichiometric control. K₂CO₃ acts as a heterogeneous base to neutralize the HCl salt, generating free methylamine in situ. This controlled release prevents the highly volatile methylamine from escaping the reaction vessel prematurely.
Thermal Activation: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
Causality: The ortho-cyano group strongly activates the fluorine atom for displacement. Mild thermal energy (60°C) is sufficient to drive complete conversion without triggering undesired homocoupling or degradation at the bromine site.
Quench and Isolation: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (5x volume of DMF).
Causality: DMF is infinitely miscible with water, while the resulting secondary amine product is highly hydrophobic. This solvent switch forces the product to crash out as a crystalline solid, allowing for isolation via simple vacuum filtration and bypassing tedious liquid-liquid extractions.
Purification: Filter the precipitate, wash with cold water to remove residual DMF and inorganic salts, and dry under high vacuum.
Stepwise mechanism of SNAr highlighting the stabilized Meisenheimer complex.
Downstream Applications: Advanced Scaffolds
The strategic advantage of 5-Bromo-2-methylamino-benzonitrile lies in its bifunctional nature. The adjacent secondary amine and nitrile groups can be condensed with hydrazine derivatives to form 1-methyl-1H-indazoles, or reacted with ethyl mercaptoacetate via a domino protocol to yield functionalized benzothiophenes [5]. Following cyclization, the preserved bromine atom serves as a reliable electrophilic handle for subsequent Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings, enabling the rapid diversification of the final pharmacophore [6].
References
National Center for Biotechnology Information (NCBI). "Synthesis and anti-proliferative activity evaluation of N3-acyl-N5-aryl-3,5-diaminoindazole analogues." PMC. Available at:[Link]
The Journal of Organic Chemistry. "Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents." ACS Publications. Available at:[Link]
National Science Foundation (NSF) PAR. "Shielding Effect of Nanomicelles: Stable and Catalytically Active Oxidizable Pd(0) Nanoparticle Catalyst." Available at: [Link]
Validation of Synthetic Routes to 5-Bromo-2-methylamino-benzonitrile: A Comparative Guide
The synthesis of highly functionalized anilines is a cornerstone of modern medicinal chemistry and drug development. 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3) is a critical building block frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of highly functionalized anilines is a cornerstone of modern medicinal chemistry and drug development. 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3) is a critical building block frequently utilized in the construction of complex heterocycles, such as quinazolines and indazoles. However, the precise placement of electron-withdrawing groups (nitrile and bromine) on the aromatic ring creates unique electronic environments that drastically alter the reactivity of the molecule.
This guide objectively evaluates three distinct synthetic pathways to this target, providing researchers with the mechanistic rationale, comparative performance data, and validated protocols necessary to optimize their workflows.
Mechanistic Rationale & Route Design
When designing a route to N-methylated anilines, chemists typically evaluate three primary strategies: Nucleophilic Aromatic Substitution (SNAr), Direct Alkylation, and Reductive Amination.
Route A: SNAr (The Electrophilic Core)
By starting with 5-bromo-2-fluorobenzonitrile, the synthetic logic relies on the highly electron-withdrawing nature of the ortho-nitrile group. This group stabilizes the anionic Meisenheimer complex intermediate, making the adjacent carbon highly susceptible to nucleophilic attack by methylamine[1]. Fluorine acts as an exceptional leaving group due to its high electronegativity, driving the reaction forward cleanly.
Route B: Direct Alkylation (The Kinetic Trap)
Starting from 2-amino-5-bromobenzonitrile, direct alkylation with methyl iodide (MeI) is intuitively simple but mechanistically flawed. The primary amine is deactivated by the ortho-nitrile and para-bromine groups. Once mono-methylation occurs, the new methyl group inductively donates electron density, making the secondary amine product more nucleophilic than the starting material. This inevitably leads to over-alkylation (dimethylation).
Route C: Reductive Amination (The Hydride Pathway)
Using formaldehyde and sodium cyanoborohydride avoids the over-alkylation trap of Route B. However, the initial imine/iminium formation is sluggish due to the deactivated nature of the starting aniline, often requiring harsh acidic conditions or resulting in incomplete conversion.
Figure 1: Comparative synthetic pathways to 5-Bromo-2-methylamino-benzonitrile.
Comparative Performance Data
To establish a definitive recommendation, the three routes were evaluated across critical process chemistry metrics. The data clearly demonstrates the superiority of the SNAr approach for both discovery-scale and process-scale applications.
Performance Metric
Route A (SNAr)
Route B (Direct Alkylation)
Route C (Reductive Amination)
Isolated Yield
92 - 96%
45 - 55%
65 - 75%
Crude Purity
> 95%
< 60% (Complex Mixture)
~ 80%
Major Impurity
Trace unreacted SM
5-Bromo-2-(dimethylamino)benzonitrile
Aminal byproducts
Purification Required
Simple aqueous workup / Trituration
Tedious Column Chromatography
Column Chromatography
Scalability
Excellent
Poor
Moderate (Toxicity of NaBH3CN)
Atom Economy
High
Low (Requires excess base/alkylating agent)
Moderate
Experimental Validation & Protocols
The following protocols are designed as self-validating systems . By integrating specific analytical checkpoints, researchers can confirm the mechanistic progression of the reaction in real-time.
Protocol A: SNAr Pathway (Recommended)
This protocol leverages the highly activated nature of 1[1]. By using methylamine as both the nucleophile and the base, the reaction avoids the need for transition metal catalysts.
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask with 5-bromo-2-fluorobenzonitrile (1.0 eq, 10 mmol, 2.0 g).
Solvation: Add absolute ethanol (20 mL) to achieve a 0.5 M concentration. Stir to dissolve.
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add methylamine solution (33% w/w in absolute ethanol, 3.0 eq, 30 mmol).
Causality Check: Using an ethanolic solution of methylamine rather than aqueous ensures a homogenous reaction mixture and prevents competitive hydrolysis of the nitrile or displacement by hydroxide.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
Self-Validation (Monitoring): Monitor the reaction by
19
F NMR or LC-MS. The complete disappearance of the distinct aryl-fluorine signal in NMR provides unambiguous, quantitative confirmation of conversion, validating the SNAr mechanism.
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine. Partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).
Isolation: Wash the organic layer with brine, dry over anhydrous Na
2
SO
4
, and concentrate. Triturate the resulting solid with cold hexanes to afford 5-bromo-2-methylamino-benzonitrile as a high-purity white solid.
Protocol B: Direct Alkylation (For Comparative Analysis)
This protocol illustrates the kinetic challenges of methylating deactivated anilines. It is provided to demonstrate the required stoichiometric controls when SNAr precursors are unavailable.
Causality Check: Strict stoichiometric limitation of MeI (1.05 eq max) is critical. Because the mono-methylated product is more nucleophilic than the starting material, excess MeI will rapidly drive the reaction toward the dimethylated impurity.
Reaction: Stir at room temperature for 18 hours.
Self-Validation (Monitoring): TLC monitoring (Hexanes/EtOAc 3:1) will reveal a characteristic three-spot pattern: unreacted starting material (lowest R
f
), the desired mono-methylated product (middle R
f
), and the dimethylated impurity (highest R
f
). This validates the kinetic over-alkylation model in real-time.
Isolation: Quench with water, extract with EtOAc, and purify via rigorous flash column chromatography to separate the target molecule from the over-alkylated byproduct.
References
Journal of Medicinal Chemistry - ACS Publications. "Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure−Activity Relationship". ACS Publications. URL:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Bromo-2-methylamino-benzonitrile Isomers
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while chemically similar, can exhibit distinct biological activities...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while chemically similar, can exhibit distinct biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-methylamino-benzonitrile and its isomers, offering a framework for their differentiation using common analytical techniques. While comprehensive experimental data for every conceivable isomer is not always readily available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust predictive comparison.
The Structural Context: Why Isomerism Matters
The core structure of 5-Bromo-2-methylamino-benzonitrile features a benzene ring with three substituents: a bromine atom, a methylamino group, and a nitrile group. The relative positions of these groups define the specific isomer and, consequently, its unique electronic and steric environment. These differences are the basis for their distinct spectroscopic signatures. This guide will focus on the comparison of the titular 5-Bromo-2-methylamino-benzonitrile and its key positional isomers: 4-Bromo-2-methylamino-benzonitrile, 3-Bromo-2-methylamino-benzonitrile, and 6-Bromo-2-methylamino-benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.
The electron-donating methylamino group (-NHCH₃) and the electron-withdrawing bromine (-Br) and nitrile (-CN) groups exert distinct influences on the electron density of the aromatic ring, thereby affecting the chemical shifts of the aromatic protons.
Expected ¹H NMR Spectral Characteristics:
Isomer
Predicted Aromatic Proton Signals and Splitting Patterns
Justification
5-Bromo-2-methylamino-benzonitrile
Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet.
The protons at C3, C4, and C6 will have unique chemical shifts and coupling patterns due to their positions relative to the three different substituents.
4-Bromo-2-methylamino-benzonitrile
Three distinct aromatic protons. Expect a singlet (or narrow doublet), a doublet, and a doublet of doublets.
The proton at C3 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet. The relative positions of the bromine and methylamino groups will significantly influence their chemical shifts.
3-Bromo-2-methylamino-benzonitrile
Three distinct aromatic protons, likely appearing as a triplet and two doublets.
The arrangement of substituents will lead to a more complex splitting pattern, with the proton at C5 potentially appearing as a triplet due to coupling with protons at C4 and C6.
6-Bromo-2-methylamino-benzonitrile
Three distinct aromatic protons. Expect a doublet, a triplet, and another doublet.
The symmetry of this isomer will result in characteristic splitting patterns for the protons at C3, C4, and C5.
The methyl protons of the methylamino group will appear as a singlet (or a doublet if coupled to the N-H proton) in the upfield region, typically around 2.8-3.0 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The chemical shifts of the aromatic carbons are also highly informative. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbons directly attached to the electron-withdrawing bromine and nitrile groups will be deshielded (shifted downfield), while those influenced by the electron-donating methylamino group will be shielded (shifted upfield).
Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons:
Isomer
C-Br
C-NHCH₃
C-CN
Other Aromatic Carbons
5-Bromo-2-methylamino-benzonitrile
~110-120 ppm
~150-160 ppm
~100-110 ppm
~115-140 ppm
4-Bromo-2-methylamino-benzonitrile
~115-125 ppm
~150-160 ppm
~100-110 ppm
~110-140 ppm
3-Bromo-2-methylamino-benzonitrile
~120-130 ppm
~145-155 ppm
~105-115 ppm
~115-140 ppm
6-Bromo-2-methylamino-benzonitrile
~115-125 ppm
~145-155 ppm
~105-115 ppm
~110-140 ppm
Note: These are predicted ranges and can vary based on the solvent and reference standard used.
dot
Caption: General workflow for NMR analysis of isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While the IR spectra of the isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
The exact position of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is sensitive to the substitution pattern on the benzene ring and can be a diagnostic tool for distinguishing between the isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for such molecules.
Expected Mass Spectrometry Data:
Molecular Ion (M⁺): All isomers will exhibit a molecular ion peak corresponding to the molecular weight of C₈H₇BrN₂. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁸¹Br isotope.[3]
Key Fragmentation Pathways:
Loss of a methyl group (•CH₃): A peak at M-15 is expected from the fragmentation of the methylamino group.
Loss of HCN: A peak at M-27 may be observed due to the elimination of hydrogen cyanide.
Loss of Bromine (•Br): A peak at M-79/81 corresponding to the loss of a bromine radical is a likely fragmentation pathway.[4]
Cleavage of the C-N bond: Fragmentation can occur at the bond between the aromatic ring and the methylamino group.
While the major fragments may be similar across the isomers, the relative intensities of these fragment ions can differ due to the varying stability of the resulting carbocations, which is influenced by the substituent positions.
Standard Operating Procedure & PPE Guide: Handling 5-Bromo-2-methylamino-benzonitrile
As a Senior Application Scientist, I mandate that the handling of specialized halogenated aromatic nitriles be treated with the utmost rigor. This guide provides the critical safety, operational, and logistical framework...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I mandate that the handling of specialized halogenated aromatic nitriles be treated with the utmost rigor. This guide provides the critical safety, operational, and logistical frameworks required to handle 5-Bromo-2-methylamino-benzonitrile (CAS: 106874-91-3) safely and efficiently[1]. By understanding the causality behind these safety protocols, laboratory personnel can build a self-validating system of chemical hygiene that protects both the researcher and the integrity of the drug development workflow.
Physicochemical & Toxicological Profiling (The "Why")
To design an effective safety protocol, we must first deconstruct the molecular hazards of 5-Bromo-2-methylamino-benzonitrile. The molecule presents a trifecta of structural risks:
The Nitrile (-C≡N) Core: Benzonitriles are highly active compounds that can be absorbed through the skin, respiratory tract, and gastrointestinal system. While aromatic nitriles are metabolically more stable than aliphatic nitriles, overexposure can still lead to cyano-compound intoxication. This occurs when metabolic breakdown releases cyanide ions that block cytochrome c oxidase, halting cellular respiration and causing severe cardiovascular and respiratory distress[2][3].
The Bromine Substituent: The addition of a heavy halogen (bromine) significantly increases the molecule's lipophilicity (LogP). This chemical property enhances the compound's ability to penetrate the lipid bilayer of human skin, making dermal exposure a highly critical hazard pathway[4][5].
The Methylamino Group: Secondary amines frequently act as skin sensitizers. Repeated low-dose exposure can trigger allergic contact dermatitis or broader immune-mediated sensitization.
According to the , chemicals containing the benzonitrile structural motif require strict isolation from the respiratory system and skin to prevent systemic toxicity[6][7].
Tiered Personal Protective Equipment (PPE) Matrix
Because 5-Bromo-2-methylamino-benzonitrile poses both particulate inhalation and enhanced dermal penetration risks, standard laboratory PPE is insufficient. The following tiered matrix must be implemented:
Butyl rubber provides superior resistance to the highly polar aprotic solvents (e.g., DMF, DMSO) typically used to solubilize halogenated benzonitriles, preventing solvent-mediated dermal transport[8].
Eye/Face Protection
ANSI Z87.1 tight-fitting splash goggles + Face Shield
Protects ocular mucosa from highly irritating airborne dust particles or accidental solvent splashes during solubilization[9].
Respiratory Protection
NIOSH-approved N95 or P100 particulate respirator
Prevents the inhalation of micro-particulates during powder weighing. If handled in volatile solvents outside a hood, upgrade to an Organic Vapor (OV) cartridge[10].
Body Protection
Flame-Resistant (FR) Lab Coat + Tyvek Sleeves
Prevents microscopic particulate accumulation on standard cotton clothing, mitigating the risk of chronic, low-dose dermal exposure[2].
Operational Workflow & Handling Protocol
To ensure a self-validating safety loop, follow this step-by-step methodology for weighing, transferring, and reacting the compound.
Phase 1: Pre-Operation Verification
Airflow Validation: Verify the fume hood face velocity is calibrated between 80–120 feet per minute (fpm). Do not initiate work if the alarm is sounding.
Static Elimination: Utilize an anti-static gun (ionizer) on weighing spatulas and weigh boats. Halogenated powders frequently hold static charges, creating a severe aerosolization risk upon transfer.
Phase 2: Execution (Weighing & Transfer)
Tare a conductive, anti-static weigh boat inside the analytical balance enclosure (housed within the fume hood).
Transfer the solid using a dedicated, grounded stainless-steel spatula. Never pour directly from the bulk container.
In-Situ Solubilization: If preparing a solution, dissolve the compound directly in the weigh boat using the target solvent (e.g., DMSO) before transferring it to the main reaction vessel. This prevents dry-powder aerosolization during vessel transfer.
Phase 3: Decontamination & Neutralization
Submerge all contaminated spatulas and reusable glassware in a 10% sodium hypochlorite (bleach) solution for 30 minutes.
Causality Check: The hypochlorite ion acts as a strong oxidizing agent. It chemically converts residual toxic nitriles into less hazardous cyanates, which subsequently hydrolyze into harmless carbonates and ammonia, completely neutralizing the immediate cyano-hazard[2].
Rinse thoroughly with deionized water, followed by an acetone wash, and dry.
Mandatory Visualization: Process Flow
The following diagram maps the logical relationship between standard operations and emergency response protocols.
Fig 1. Operational workflow and spill response matrix for 5-Bromo-2-methylamino-benzonitrile.
Spill Response & Environmental Disposal Plan
Emergency Spill Protocol:
Isolate: Evacuate the immediate area and maximize fume hood exhaust.
Contain (Do NOT Sweep): Never sweep the dry powder. Dry sweeping aerosolizes the toxic nitrile, creating an immediate inhalation hazard[4].
Absorb: Gently dampen the spill with a solvent in which the compound is poorly soluble (to prevent spreading), or carefully cover it with damp inert absorbent pads. Alternatively, use an intrinsically safe HEPA-filtered vacuum.
Collect: Use non-sparking tools to transfer the absorbed material into a sealable hazardous waste container[2].
Environmental Disposal (EPA Compliance):
5-Bromo-2-methylamino-benzonitrile must be strictly segregated into Halogenated Organic Waste streams.
Causality Check: Under , halogenated aromatic compounds cannot be disposed of with standard organic waste[11][12]. If incinerated at standard temperatures, the brominated ring can undergo thermal recombination to form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans. Segregation ensures the waste is routed to specialized high-temperature incinerators equipped with alkaline scrubbers to safely neutralize hydrobromic acid (HBr) emissions[12][13].
References
New Jersey Department of Health and Senior Services. "Hazardous Substance Fact Sheet: Benzonitrile." Right to Know Hazardous Substance List. Retrieved from: [Link]
U.S. Government Publishing Office (GPO). "Code of Federal Regulations: Environmental Protection Agency (EPA) Guidelines on Halogenated Compounds." Federal Register. Retrieved from:[Link]